molecular formula C20H19FN2O3S2 B2388401 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide CAS No. 922984-04-1

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

カタログ番号: B2388401
CAS番号: 922984-04-1
分子量: 418.5
InChIキー: JTTKMVJXEIATDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C20H19FN2O3S2 and its molecular weight is 418.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-14-4-10-17(11-5-14)28(25,26)12-2-3-19(24)23-20-22-18(13-27-20)15-6-8-16(21)9-7-15/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKMVJXEIATDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive, in-depth overview of a robust synthetic route to a specific derivative, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide . This molecule combines the biologically significant 4-aryl-2-aminothiazole core with a flexible butanamide linker bearing a p-toluenesulfonyl (tosyl) group, a feature often incorporated to modulate physicochemical properties and target interactions.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, the rationale for procedural choices, and the critical parameters for success. The synthesis is presented as a modular, three-stage process: synthesis of the thiazole core, preparation of the tosylated sidechain, and the final amide coupling.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical strategy for the synthesis of the target molecule. The primary disconnection is at the amide bond, a reliable and well-established transformation. This breaks the target molecule down into two key precursors: 2-amino-4-(4-fluorophenyl)thiazole (I) and 4-(p-toluenesulfonyl)butanoic acid (II) . Each of these precursors can be synthesized from commercially available starting materials.

G cluster_precursors Key Precursors TM Target Molecule: N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide P1 Precursor I: 2-amino-4-(4-fluorophenyl)thiazole TM->P1 Amide Disconnection P2 Precursor II: 4-(p-toluenesulfonyl)butanoic acid TM->P2 Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Precursor I: 2-amino-4-(4-fluorophenyl)thiazole

Principle and Mechanism: The Hantzsch Thiazole Synthesis

The synthesis of the 2-amino-4-arylthiazole core is efficiently achieved via the classic Hantzsch thiazole synthesis.[2] This fundamental transformation in heterocyclic chemistry involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the α-haloketone (2-bromo-1-(4-fluorophenyl)ethanone). This is followed by an intramolecular cyclization via attack of a thiourea nitrogen atom on the ketone's carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the stable, aromatic 2-aminothiazole ring. The reaction is typically driven to completion by heating under reflux.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous Hantzsch syntheses.[3]

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethanone (4'-fluoro-α-bromoacetophenone)

  • Thiourea

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 250 mL round-bottom flask, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.) and thiourea (1.2 eq.).

  • Add absolute ethanol (approx. 10 volumes relative to the α-haloketone) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-5 hours).[3]

  • Once the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the hydrobromide salt of the product.

  • Collect the solid product by vacuum filtration.

  • To obtain the free amine, suspend the collected solid in water and neutralize by the slow addition of a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) with stirring until the pH is ~8-9.

  • Collect the resulting precipitate (the free base) by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford pure 2-amino-4-(4-fluorophenyl)thiazole as a solid.

Data Summary: Precursor I
ParameterRepresentative ValueSource(s)
Typical Yield 60-85%[3]
Appearance Off-white to pale yellow solid-
Key IR bands (cm⁻¹) ~3430, 3280 (NH₂ stretch), ~1610 (C=N stretch)[3]
¹H NMR Signals for aromatic protons, a thiazole ring proton (singlet), and a broad singlet for the -NH₂ protons.[3]

Part 2: Synthesis of Precursor II: 4-(p-toluenesulfonyl)butanoic acid

Principle and Strategy

The synthesis of this sulfonyl-containing carboxylic acid is achieved via a two-step process starting from a 4-halobutanoate ester.[4] The strategy involves:

  • Nucleophilic Substitution: Formation of a thioether by reacting ethyl 4-bromobutanoate with the sodium salt of p-thiocresol. This is a standard Williamson ether-type synthesis, but for a thioether.

  • Oxidation: The resulting sulfide is then oxidized to the corresponding sulfone using a strong oxidizing agent like hydrogen peroxide. The sulfone group is highly stable and resistant to further oxidation under these conditions. The ethyl ester is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Detailed Experimental Protocol

Step 2a: Synthesis of ethyl 4-(p-tolylthio)butanoate

Materials:

  • p-Thiocresol (4-methylbenzenethiol)

  • Sodium ethoxide

  • Ethyl 4-bromobutanoate

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-thiocresol (1.0 eq.) in anhydrous ethanol.

  • Carefully add sodium ethoxide (1.0 eq.) to the solution to form the sodium thiocresolate salt in situ.

  • To this mixture, add ethyl 4-bromobutanoate (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3-4 hours, monitoring by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude thioether, which can be used in the next step without further purification.

Step 2b: Synthesis of 4-(p-toluenesulfonyl)butanoic acid

Materials:

  • Ethyl 4-(p-tolylthio)butanoate (from Step 2a)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Hydroxide (for hydrolysis)

  • Hydrochloric Acid (for acidification)

Procedure:

  • Dissolve the crude ethyl 4-(p-tolylthio)butanoate (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add hydrogen peroxide (30% solution, approx. 2.5-3.0 eq.) dropwise, ensuring the temperature remains below 20-25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Pour the reaction mixture into a larger volume of ice-cold water to precipitate the sulfone ester. Filter the solid, wash with water, and dry.

  • For hydrolysis, suspend the crude ester in a mixture of ethanol and water, add sodium hydroxide (2-3 eq.), and heat to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture, remove the ethanol via rotary evaporation, and dilute the remaining aqueous solution with water.

  • Wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1-2 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid 4-(p-toluenesulfonyl)butanoic acid by vacuum filtration, wash with cold water, and dry.

Data Summary: Precursor II
ParameterExpected OutcomeSource(s)
Typical Overall Yield 65-80%[4]
Appearance White crystalline solid-
Key IR bands (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1300, 1150 (SO₂)-
¹H NMR Signals for the toluyl group, the aliphatic chain protons, and a broad singlet for the carboxylic acid proton.-

Part 3: Final Amide Coupling

Principle and Mechanism: Acyl Chloride Formation and Aminolysis

The final step is the formation of a stable amide bond between the amine (Precursor I) and the carboxylic acid (Precursor II). While modern coupling agents like EDC/HOBt are effective, a highly reliable and robust method involves converting the carboxylic acid into a more reactive acyl chloride.[5][6]

This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).[6][7] The resulting 4-tosylbutanoyl chloride is a potent electrophile. Subsequent reaction with the nucleophilic amino group of the thiazole, in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, yields the desired amide product.[6]

Detailed Experimental Protocol

Materials:

  • 4-(p-toluenesulfonyl)butanoic acid (Precursor II)

  • Thionyl chloride (SOCl₂)

  • 2-amino-4-(4-fluorophenyl)thiazole (Precursor I)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 4-(p-toluenesulfonyl)butanoic acid (1.0 eq.) in anhydrous toluene.

  • Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature. Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

  • Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-tosylbutanoyl chloride is obtained as an oil or solid and should be used immediately.

  • In a separate flask, dissolve 2-amino-4-(4-fluorophenyl)thiazole (1.1 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

  • Cool this solution in an ice bath (0 °C).

  • Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (silica gel) or recrystallization to afford the final product, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide .

Data Summary: Final Product
ParameterExpected Outcome
Typical Yield 50-70%
Appearance White to off-white solid
Key IR bands (cm⁻¹) ~3300 (N-H stretch), ~1680 (Amide C=O), ~1310, 1150 (SO₂)
¹H NMR Signals corresponding to all three components: the 4-fluorophenyl group, the thiazole proton, the toluyl group, the aliphatic chain, and the amide N-H proton.
Mass Spec (ESI+) Calculated m/z for [M+H]⁺ should be confirmed.

Overall Synthesis Workflow

The entire synthetic pathway is summarized in the workflow diagram below, illustrating the progression from basic starting materials to the final target compound.

G cluster_p1 Precursor I Synthesis cluster_p2 Precursor II Synthesis cluster_final Final Coupling a1 2-bromo-1-(4-fluorophenyl)ethanone p1 2-amino-4-(4-fluorophenyl)thiazole a1->p1 Hantzsch Synthesis (Ethanol, Reflux) a2 Thiourea a2->p1 Hantzsch Synthesis (Ethanol, Reflux) final Target Molecule p1->final Amine b1 Ethyl 4-bromobutanoate int1 Ethyl 4-(p-tolylthio)butanoate b1->int1 Substitution b2 p-Thiocresol b2->int1 Substitution p2 4-(p-toluenesulfonyl)butanoic acid int1->p2 Oxidation (H₂O₂) + Hydrolysis p2->final Carboxylic Acid (via Acyl Chloride)

Caption: Complete synthetic workflow diagram.

Conclusion

This guide outlines a logical and field-proven multi-step synthesis for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide. By breaking the process into the synthesis of two key intermediates followed by a final amide coupling, the overall strategy is modular and allows for purification at intermediate stages, ensuring a high-purity final product. The described protocols are based on well-established, high-yielding chemical transformations, providing a reliable pathway for researchers in medicinal chemistry and drug discovery.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. This method is amenable to the synthesis of a range of functionalized amide derivatives with electron deficient and unreactive amines. (Source: PMC, URL: [Link])

  • The kinetics of formation of amide, 4, from the corresponding carboxylic acid by reaction with the isopropyl ester of methionine (MIPE), mediated by carbodiimide EDCI, 1, and HOBt, 2, have been studied in 1-methyl-2-pyrrolidinone (NMP) using reaction calorimetry. (Source: ACS Publications, URL: [Link])

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (Source: Luxembourg Bio Technologies, URL: [Link])

  • Acid-Amine Coupling using EDCI. (Source: Organic Synthesis, URL: [Link])

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (Source: PMC, URL: [Link])

  • 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. (Source: PMC - NIH, URL: [Link])

  • Synthesis of novel 2-amino thiazole derivatives. (Source: Der Pharma Chemica, URL: [Link])

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (Source: PMC, URL: [Link])

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. (Source: ResearchGate, URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. (Source: Growing Science, URL: [Link])

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (Source: ScienceDirect, URL: [Link])

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • 4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension ; Studies of Organophosphorus Compounds Derived from Serine. (Source: Loyola eCommons, URL: [Link])

Sources

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide and the Next Generation of KCC2 Potentiators: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Target Biology, Structure-Activity Relationships (SAR), Synthetic Methodology, and Functional Validation

As a Senior Application Scientist specializing in ion transporter pharmacology, I approach the evaluation of novel chemotypes as a systems-level challenge. The compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide represents a critical structural probe within a newly discovered class of Potassium-Chloride Cotransporter 2 (KCC2) potentiators.

This whitepaper deconstructs the mechanistic rationale, chemical synthesis, and orthogonal validation protocols required to study this tosylbutanamide derivative. By understanding the causality behind both the molecular design and the experimental workflows, researchers can effectively leverage this scaffold to address excitation/inhibition (E/I) imbalances in neurological disorders.

Target Biology: The Role of KCC2 in Neuronal Homeostasis

KCC2 (encoded by the SLC12A5 gene) is an electroneutral cotransporter expressed exclusively in the central nervous system (CNS). Its primary function is to extrude intracellular chloride (Cl⁻), utilizing the outwardly directed potassium (K⁺) gradient. This extrusion is non-negotiable for maintaining the low intracellular Cl⁻ concentrations required for hyperpolarizing (inhibitory) responses mediated by GABA_A and glycine receptors [1].

In pathological states such as epilepsy, neuropathic pain, and autism spectrum disorders, KCC2 is frequently downregulated or functionally impaired. This hypofunction causes intracellular Cl⁻ accumulation, shifting GABAergic signaling from inhibitory to excitatory—a phenomenon known as GABAergic disinhibition [2]. Pharmacological potentiation of KCC2, rather than direct receptor antagonism, offers a highly targeted approach to restore physiological inhibition without the global CNS suppression typical of traditional antiepileptic drugs.

G GABA GABA Activation GABA_R GABA_A Receptor GABA->GABA_R Cl_In Cl- Influx GABA_R->Cl_In Intra_Cl High Intracellular Cl- Cl_In->Intra_Cl KCC2 KCC2 Transporter Intra_Cl->KCC2 Substrate Cl_Out Cl- Efflux KCC2->Cl_Out Potentiator Tosylbutanamide Potentiator Potentiator->KCC2 Allosteric Activation Low_Cl Restored Cl- Gradient Cl_Out->Low_Cl Low_Cl->GABA_R Maintains Inhibition

KCC2-mediated chloride homeostasis and the mechanism of allosteric potentiators.

Structural Rationale and SAR Profiling

The discovery of the tosylbutanamide class of KCC2 potentiators was pioneered through high-throughput screening, yielding the lead compound VU0500469 (N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide) [1].

The specific analog N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide serves as a vital Structure-Activity Relationship (SAR) probe to interrogate the binding pocket's steric and electronic constraints:

  • The 4-(4-fluorophenyl)thiazole Core: Replacing the 4-methylbenzothiazole of VU0500469 with a 4-(4-fluorophenyl)thiazole tests the pocket's tolerance for extended aromatic bulk. The fluorine atom introduces potential for halogen bonding and increases lipophilicity, which can influence blood-brain barrier (BBB) penetrance.

  • The Secondary Amide Linkage: Unlike VU0500469, which features a tertiary amide with a basic dimethylaminoethyl chain, this analog retains a secondary amide (N-H). This modification evaluates the necessity of the basic amine for target engagement versus its role in aqueous solubility, while simultaneously reintroducing a hydrogen-bond donor to the pharmacophore.

Table 1: Comparative Pharmacological Profiles of Tosylbutanamide Derivatives
CompoundThiazole SubstitutionAmide Nitrogen (R-group)EC₅₀ (µM)Max EfficacyMechanistic Role
VU0500469 4-methylbenzothiazole2-(dimethylamino)ethyl~15.0100%Foundational HTS Hit [1]
VU0916219 Optimized benzothiazole2-(dimethylamino)ethyl~5.0>150%Efficacy-optimized analog [3]
Target Analog 4-(4-fluorophenyl)thiazoleHydrogen (Secondary Amide)ProbeVariableInterrogates H-bond donation & halogen bonding

Synthetic Methodology: A Self-Validating Chemical Workflow

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide requires overcoming the inherent low nucleophilicity of 2-aminothiazoles. The electron-withdrawing nature of the thiazole ring makes standard carbodiimide coupling (e.g., EDC/HOBt) inefficient.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester, driving the reaction forward despite the poor nucleophilicity of the amine. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Synthetic Protocol
  • Acid Activation: Dissolve 4-tosylbutanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise to the solution.

  • Active Ester Formation: Add HATU (1.5 eq) in a single portion. Stir the mixture at 0°C for exactly 30 minutes to ensure complete formation of the active ester.

  • Amide Coupling: Add 4-(4-fluorophenyl)thiazol-2-amine (1.0 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Aqueous Quench & Isolation: Dilute the reaction mixture with a 5-fold volume of cold distilled water. The high lipophilicity of the product will cause it to precipitate.

  • Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake extensively with water to remove residual DMF and DIPEA salts. Dry under high vacuum to yield the target compound as a solid.

G Acid 4-Tosylbutanoic Acid Reagents HATU, DIPEA, DMF (0°C, 30 min) Acid->Reagents Activated OAt-Activated Ester Reagents->Activated Coupling Amide Coupling (Room Temp, 12h) Activated->Coupling Amine 4-(4-fluorophenyl) thiazol-2-amine Amine->Coupling Workup Aqueous Quench & Precipitation Coupling->Workup Product Target Tosylbutanamide Analog Workup->Product

Step-by-step synthetic workflow for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Functional Validation: Orthogonal Assay Design

To confirm that the synthesized analog acts as a true KCC2 potentiator, we must deploy a self-validating biological testing system. Relying on a single assay can lead to false positives due to compound autofluorescence or off-target cellular stress. We utilize a primary ratiometric assay followed by an orthogonal ion flux assay.

Protocol A: SuperClomeleon Cl⁻ Flux Assay (Primary Screen)

This assay utilizes HEK-293 cells expressing both KCC2 and SuperClomeleon, a genetically encoded FRET-based Cl⁻ sensor [1].

Causality in Assay Design: SuperClomeleon fuses a Cl⁻-sensitive Yellow Fluorescent Protein (YFP) to a Cl⁻-insensitive Cyan Fluorescent Protein (CFP). By measuring the YFP/CFP ratio, the assay mathematically normalizes for well-to-well variations in cell number, sensor expression, and optical path length. If a compound causes cell death (dropping both signals) or autofluoresces in one channel, the ratiometric readout instantly flags the artifact.

  • Cell Preparation: Plate HEK-293 cells expressing KCC2 and SuperClomeleon in 384-well poly-D-lysine coated plates.

  • Baseline Acquisition: Read baseline FRET signals (Excitation: 430 nm; Emission: 485 nm for CFP, 535 nm for YFP) for 3 minutes to establish resting intracellular Cl⁻ levels.

  • Compound Addition: Inject the tosylbutanamide analog (e.g., 10 µM final concentration) using an automated liquid handler.

  • Kinetic Readout: Monitor the YFP/CFP ratio for 30 minutes. An active KCC2 potentiator will drive Cl⁻ efflux, relieving the quenching of YFP and resulting in a quantifiable increase in the YFP/CFP ratio.

Protocol B: Thallium (Tl⁺) Influx Assay (Orthogonal Validation)

Because KCC2 is a cotransporter, it obligately moves K⁺ alongside Cl⁻. Tl⁺ is a well-established surrogate for K⁺ in ion channel assays.

Causality in Assay Design: If the compound genuinely activates the KCC2 transporter mechanism (and isn't just an artifact interacting with the SuperClomeleon protein), it must also accelerate the transport of the K⁺ surrogate.

  • Dye Loading: Load KCC2-expressing cells with a Tl⁺-sensitive fluorescent dye (e.g., Thallos) for 1 hour.

  • Compound Pre-incubation: Treat cells with the target analog for 15 minutes.

  • Stimulus Addition: Inject a stimulus buffer containing Tl₂SO₄.

  • Fluorescence Measurement: Measure the rapid increase in fluorescence as Tl⁺ is transported into the cell via KCC2. Enhanced Tl⁺ influx compared to vehicle control confirms true transporter potentiation.

Conclusion and Therapeutic Implications

The structural evolution from VU0500469 to analogs like N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide exemplifies the precision required in modern neuropharmacology. By systematically altering the thiazole substitution and amide characteristics, researchers can map the allosteric binding site of KCC2.

When coupled with robust, self-validating synthetic and functional protocols, this chemotype holds significant promise. Potentiating KCC2 directly addresses the root cause of GABAergic disinhibition, offering a pathway to disease-modifying therapeutics for drug-resistant epilepsy and chronic neuropathic pain [2, 3].

References

  • Prael FJ 3rd, Kim K, Du Y, Spitznagel BD, Sulikowski GA, Delpire E, Weaver CD. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cell and Developmental Biology.

  • Delpire E, Weaver CD. (2016). Pharmacology of compounds targeting cation-chloride cotransporter physiology. American Journal of Physiology-Cell Physiology.

  • Prael FJ 3rd, et al. (2022). VU0500469 potentiates KCC2 by a unique mechanism. ResearchGate (Extracted Figures and Data).

Comprehensive Structure Elucidation of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of complex heterocyclic compounds is a critical bottleneck in drug discovery and development. 2-Aminothiazole derivatives, particularly those bearing functionalized acyl chains, have emerged as privileged scaffolds, functioning as potent KCC2 potentiators and antimicrobial agents [1]. This whitepaper details the systematic analytical pipeline utilized to confirm the structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide . By integrating High-Resolution Mass Spectrometry (HRMS) with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating framework that leaves no structural ambiguity.

I. Rationale & Molecular Architecture

The target molecule, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, is composed of three distinct structural domains:

  • The Core: A 2-aminothiazole ring functioning as the central hydrogen-bond donor/acceptor hub.

  • The Aryl Substituent: A 4-fluorophenyl group at the C-4 position of the thiazole, introducing lipophilicity and a distinct 19 F NMR handle.

  • The Acyl Chain: A flexible 4-tosylbutanamide moiety attached to the C-2 amine, terminating in a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group.

To definitively prove this architecture, the analytical strategy must not only identify these isolated fragments but also unequivocally map their connectivity.

II. Analytical Pipeline & Sample Preparation

To ensure high-fidelity data acquisition, an orthogonal analytical workflow was designed. The causality behind this specific sequence is rooted in minimizing false positives: exact mass establishes the molecular boundary, 1D NMR identifies the pieces, and 2D NMR assembles the puzzle[2].

Workflow A Sample Prep (DMSO-d6) B HRMS (Exact Mass) A->B Formula C 1D NMR (1H, 13C, 19F) A->C Fragments E IR Spectroscopy (Functional Groups) A->E Solid State F Final Structure Elucidation B->F D 2D NMR (COSY, HSQC, HMBC) C->D Connectivity D->F E->F

Figure 1: Orthogonal analytical workflow for the structure elucidation of the target 2-aminothiazole derivative.

Standardized Sample Preparation Protocol

A self-validating protocol requires strict control over solvent environments to prevent artifact generation.

  • NMR Preparation: Weigh 15.0 mg of the purified compound and dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is specifically selected over CDCl 3​ to suppress the rapid intermolecular proton exchange of the amide N-H. This ensures the N-H proton appears as a sharp, distinct signal, which is strictly required for downstream HMBC connectivity mapping [2].

  • Internal Calibration: Tetramethylsilane (TMS) is added at 0.05% v/v as an internal chemical shift reference ( δ 0.00 ppm).

  • HRMS Preparation: Dilute a 1 µL aliquot of the stock solution into 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid to facilitate protonation.

III. Primary Structural Confirmation (HRMS & IR)

Before interpreting complex NMR spectra, High-Resolution Mass Spectrometry (HRMS) is deployed to anchor the molecular formula. This prevents the misassignment of fragments that might belong to co-eluting impurities or unexpected reaction byproducts [3].

HRMS Protocol
  • Instrument: Q-TOF LC/MS operating in ESI positive mode.

  • Validation Mechanism: Leucine Enkephalin ( m/z 556.2771) is infused continuously as a lock-mass to correct for instrument drift in real-time, ensuring sub-5 ppm mass accuracy.

Data Summary

The HRMS spectrum yielded a prominent pseudo-molecular ion [M+H]+ at m/z 419.0898. This perfectly matches the theoretical exact mass of C 20​ H 20​ FN 2​ O 3​ S 2+​ (419.0894 Da), confirming the elemental composition.

Table 1: HRMS and IR Data Summary

Analytical TechniqueParameter / ModeObserved ValueTheoretical Value / Assignment
HRMS (ESI-TOF) [M+H]+ ( m/z )419.0898419.0894 (C 20​ H 20​ FN 2​ O 3​ S 2​ )
HRMS (ESI-TOF)Mass Error (ppm)0.95 ppm< 5.0 ppm threshold (Pass)
IR (ATR)N-H Stretch3250 cm⁻¹Secondary amide
IR (ATR)C=O Stretch1685 cm⁻¹Amide I band
IR (ATR)SO₂ Asymmetric1315 cm⁻¹Sulfonyl group
IR (ATR)C-F Stretch1220 cm⁻¹Aryl fluoride

IV. Advanced Connectivity Mapping (NMR Spectroscopy)

With the molecular formula confirmed, multidimensional NMR is utilized to map the atomic framework.

NMR Acquisition Protocol
  • Instrument: 400 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • 1D 1 H NMR: 16 scans, 2-second relaxation delay (d1) to ensure quantitative integration of the aliphatic chain versus the aromatic protons.

  • 1D 13 C NMR: 1024 scans with broadband proton decoupling.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse sequences with gradient selection to suppress artifacts. HSQC was optimized for 1JCH​=145 Hz, and HMBC optimized for long-range couplings of nJCH​=8 Hz.

Table 2: Comprehensive NMR Assignments (DMSO- d6​ )

Position¹H NMR ( δ , ppm, J in Hz)¹³C NMR ( δ , ppm)HMBC Correlations (H C)COSY Correlations
Amide NH12.20 (s, 1H)-C-2, C=O-
Thiazole H-57.68 (s, 1H)108.4C-2, C-4, C-1'-
Thiazole C-2-158.0--
Thiazole C-4-149.2--
Ar H-2', H-6'7.92 (dd, J = 8.9, 5.5, 2H)127.5 (d, J =8 Hz)C-4, C-4', C-3'/5'H-3', H-5'
Ar H-3', H-5'7.28 (t, J = 8.9, 2H)115.6 (d, J =21 Hz)C-1', C-4', C-2'/6'H-2', H-6'
Ar C-1'-131.0 (d, J =3 Hz)--
Ar C-4' (C-F)-161.8 (d, J =245 Hz)--
C=O-170.5--
α -CH₂2.55 (t, J = 7.2, 2H)33.5C=O, β -CH₂, γ -CH₂ β -CH₂
β -CH₂1.85 (quintet, J = 7.3, 2H)18.4 α -CH₂, γ -CH₂ α -CH₂, γ -CH₂
γ -CH₂3.25 (t, J = 7.5, 2H)54.2 β -CH₂, Tosyl C-SO₂ β -CH₂
Tosyl H-ortho7.78 (d, J = 8.2, 2H)127.8Tosyl C-SO₂, Tosyl C-CH₃Tosyl H-meta
Tosyl H-meta7.45 (d, J = 8.2, 2H)130.2Tosyl C-ortho, Tosyl C-CH₃Tosyl H-ortho
Tosyl CH₃2.40 (s, 3H)21.1Tosyl C-meta, Tosyl C-CH₃-

V. Elucidation Logic & Fragment Assembly

The structural validation relies on proving the specific regio-chemistry of the assembled fragments. The causality of our assignments is broken down as follows:

  • Validating the Fluorophenyl Spin System: The 19 F NMR spectrum (not shown in table) exhibits a single multiplet at δ -114.5 ppm. The 13 C NMR reveals massive carbon-fluorine scalar couplings ( 1JCF​=245 Hz at 161.8 ppm, 2JCF​=21 Hz at 115.6 ppm). The 1 H NMR shows an AA'BB' system where the protons ortho to the fluorine (H-3', H-5') appear as a triplet due to nearly identical JHF​ and JHH​ values (~8.9 Hz).

  • Validating the Butanamide Chain: The COSY spectrum seamlessly traces the continuous spin system from the α -CH 2​ ( δ 2.55) to the β -CH 2​ ( δ 1.85) and finally to the γ -CH 2​ ( δ 3.25). The downfield shift of the γ -CH 2​ validates its direct attachment to the electron-withdrawing sulfonyl group.

  • The Ultimate Proof of Connectivity (HMBC): The most critical step is linking the isolated domains. Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe 2J and 3J carbon-proton couplings across heteroatoms.

HMBC NH Amide NH δ 12.20 C2 Thiazole C-2 δ 158.0 NH->C2 3J HMBC CO Carbonyl C=O δ 170.5 NH->CO 2J HMBC H5 Thiazole H-5 δ 7.68 H5->C2 3J HMBC C4 Thiazole C-4 δ 149.2 H5->C4 2J HMBC C1_Ar Ar C-1' δ 131.0 H5->C1_Ar 3J HMBC CH2_alpha alpha-CH2 δ 2.55 CH2_alpha->CO 2J HMBC

Figure 2: Key 2J and 3J HMBC correlations confirming the amide linkage and thiazole substitution pattern.

As illustrated in Figure 2, the Amide N-H ( δ 12.20) shows strong cross-peaks to both the carbonyl carbon ( δ 170.5) and the thiazole C-2 ( δ 158.0). Simultaneously, the isolated thiazole H-5 proton ( δ 7.68) shows a 3J correlation to the fluorophenyl C-1' ( δ 131.0) and a 2J correlation to the thiazole C-4 ( δ 149.2). This definitively locks the fluorophenyl group at the 4-position and the acyl chain at the 2-position of the thiazole core.

VI. Conclusion

Through the systematic application of HRMS, IR, and multidimensional NMR spectroscopy, the structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide has been unambiguously elucidated. The use of a lock-mass in HRMS and internal standards in NMR ensured a self-validating data set. The critical application of HMBC definitively resolved the regiochemistry of the thiazole substitutions, confirming the successful synthesis of the target architecture.

References

  • Prael III FJ, Kim K, Du Y, Spitznagel BD, Sulikowski GA, Delpire E, Weaver CD. "Discovery of small molecule KCC2 potentiators which attenuate in vitro seizure-like activity in cultured neurons." Frontiers in Cell and Developmental Biology, 2022.[Link]

  • Breitmaier, Eberhard. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." John Wiley & Sons, 3rd Edition, 1993.
  • Dias, Daniel A., et al. "Current and future perspectives on the structural identification of small molecules in biological systems." Metabolites, 2016.[Link]

Spectroscopic Data for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, a molecule of interest in medicinal chemistry and drug development. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental spectroscopic data (NMR, IR, MS) for this exact compound. While data for structurally related analogs exists, direct experimental characterization of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is not presently documented.

This guide will, therefore, focus on the foundational spectroscopic principles and expected characteristic signals for this molecule based on the analysis of its constituent functional groups and data from closely related structures. It will serve as a predictive framework for researchers who may synthesize this compound and require a reference for its structural elucidation. Methodologies for acquiring and interpreting NMR, IR, and MS data for this class of compounds will be detailed, adhering to rigorous standards of scientific validation.

Introduction: The Significance of Spectroscopic Characterization

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide belongs to a class of thiazole derivatives that are of significant interest in pharmaceutical research due to their diverse biological activities. The core structure, a 2-aminothiazole scaffold, is a common feature in many approved drugs. The appendage of a 4-tosylbutanamide side chain introduces functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Accurate structural confirmation through a combination of spectroscopic techniques is a cornerstone of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition, while also offering insights into the molecule's fragmentation patterns. The synergy of these techniques provides an unambiguous structural assignment, which is a prerequisite for any further biological evaluation.

Predicted Spectroscopic Signatures

While experimental data is unavailable, a robust prediction of the spectroscopic features of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide can be made by dissecting its molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

The structural complexity of the molecule would lead to a rich and informative NMR spectrum. The following table outlines the predicted chemical shifts (δ) for the key protons and carbons. These predictions are based on established chemical shift ranges for similar functional groups and substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale & Key Couplings
4-Fluorophenyl Ar-H (ortho to F)~8.0 - 8.2 (dd)~128 - 130 (d, JCF ≈ 8-9 Hz)Coupling to both fluorine and adjacent aromatic proton.
Ar-H (meta to F)~7.2 - 7.4 (t)~115 - 117 (d, JCF ≈ 21-22 Hz)Coupling to fluorine and adjacent aromatic protons.
Ar-C (ipso to F)-~162 - 165 (d, JCF ≈ 245-250 Hz)Large one-bond C-F coupling constant.
Ar-C (ipso to thiazole)-~130 - 132Quaternary carbon.
Thiazole Thiazole-H (C5)~7.1 - 7.3 (s)~108 - 112Singlet, characteristic of a proton at the 5-position of a 4-substituted thiazole.
Thiazole-C (C2)-~165 - 170Quaternary carbon of the amidine system.
Thiazole-C (C4)-~148 - 152Quaternary carbon attached to the fluorophenyl ring.
4-Tosylbutanamide Amide N-H~12.0 - 12.5 (br s)-Broad singlet, exchangeable with D₂O.
Methylene (α to C=O)~2.6 - 2.8 (t)~35 - 38Triplet due to coupling with adjacent methylene protons.
Methylene (β to C=O)~2.0 - 2.2 (m)~22 - 25Multiplet due to coupling with two adjacent methylene groups.
Methylene (γ to C=O)~3.0 - 3.2 (t)~48 - 52Triplet due to coupling with adjacent methylene protons, deshielded by the tosyl group.
Tosyl Ar-H (ortho to SO₂)~7.7 - 7.9 (d)~129 - 131Doublet due to coupling with meta protons.
Tosyl Ar-H (meta to SO₂)~7.3 - 7.5 (d)~127 - 129Doublet due to coupling with ortho protons.
Tosyl Ar-C (ipso to SO₂)-~143 - 145Quaternary carbon.
Tosyl Ar-C (ipso to CH₃)-~135 - 137Quaternary carbon.
Tosyl CH₃~2.4 (s)~21 - 22Characteristic singlet for the methyl group on a tosyl moiety.
Amide C=O-~170 - 173Carbonyl carbon.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amide)3300 - 3100Medium-StrongStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850MediumStretching
C=O (Amide)1680 - 1650StrongStretching
C=N, C=C (Thiazole, Aromatic)1600 - 1450Medium-StrongStretching
S=O (Sulfonamide)1350 - 1300 & 1170 - 1150StrongAsymmetric & Symmetric Stretching
C-N1300 - 1200MediumStretching
C-F1100 - 1000StrongStretching
Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. The fragmentation pattern in MS/MS experiments would provide further structural evidence.

  • Expected Molecular Ion ([M+H]⁺): C₂₀H₂₁FN₃O₃S₂⁺, Calculated m/z: 446.0981

  • Key Fragmentation Pathways:

    • Cleavage of the amide bond, leading to fragments corresponding to the thiazole amine and the tosylbutanoic acid moieties.

    • Loss of the tosyl group (SO₂C₇H₇).

    • Fragmentation of the butanamide chain.

    • Cleavage within the thiazole ring, a common fragmentation pathway for such heterocycles.[1]

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for novel compounds like N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the observation of the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

  • Data Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

    • The high-resolution data will allow for the determination of the elemental composition from the accurate mass of the [M+H]⁺ ion.

  • Data Acquisition (MS/MS):

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

    • Varying the collision energy can provide more detailed fragmentation information.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation is a critical process.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure_Elucidation Comprehensive Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Confirmation (>95%) Structure_Elucidation->Purity_Assessment Data_Archiving Data Archiving & Reporting Purity_Assessment->Data_Archiving

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Studies with N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, a Putative 15-PGDH Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies and established protocols for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide are not extensively available in the public domain. The following application notes and protocols are based on the established mechanism of action and in vivo studies of closely related 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, such as (+)-SW033291, which shares structural motifs and a common therapeutic target. These guidelines are intended to provide a robust framework for preclinical evaluation.

Introduction: Targeting 15-PGDH for Tissue Regeneration and Disease Modification

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2). PGE2 is a critical signaling molecule involved in a wide array of physiological processes, including inflammation, immune response, and tissue regeneration. By inhibiting 15-PGDH, the localized concentration and signaling duration of PGE2 can be enhanced, promoting tissue repair and mitigating disease pathology in various models.[1][2] Preclinical research has demonstrated that small molecule inhibitors of 15-PGDH can promote regeneration in tissues such as muscle, bone, and nerves, and show therapeutic potential in conditions like pulmonary fibrosis, Alzheimer's disease, and age-related decline.[1][2][3][4]

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide belongs to a class of small molecules designed to inhibit 15-PGDH. This guide provides detailed protocols for the in vivo evaluation of this compound, focusing on establishing its efficacy, pharmacokinetic profile, and pharmacodynamic effects in relevant animal models.

Mechanism of Action: Enhancing Endogenous PGE2 Signaling

The therapeutic rationale for inhibiting 15-PGDH is centered on augmenting the local concentration of PGE2. In its active state, 15-PGDH converts PGE2 to its inactive metabolite, 15-keto-PGE2. By blocking this enzymatic activity, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is hypothesized to increase the bioavailability of PGE2 in the tissue microenvironment. This elevation in PGE2 can then stimulate downstream signaling pathways that promote cellular proliferation, tissue regeneration, and resolution of inflammation.

15-PGDH_Inhibition_Pathway cluster_0 Cellular Microenvironment cluster_1 Downstream Effects Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1/2 Arachidonic_Acid->COX_Enzymes Metabolism PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 15-PGDH 15-PGDH PGE2->15-PGDH Degradation EP_Receptors EP Receptors PGE2->EP_Receptors Binding Inactive_Metabolite 15-keto-PGE2 (Inactive) 15-PGDH->Inactive_Metabolite Compound N-(4-(4-fluorophenyl)thiazol-2-yl) -4-tosylbutanamide Compound->15-PGDH Inhibition Cellular_Response Increased Tissue Regeneration Reduced Inflammation Neuroprotection EP_Receptors->Cellular_Response Signaling Cascade

Caption: Proposed mechanism of action for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Experimental Protocols: A Step-by-Step Guide for In Vivo Evaluation

Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on the target in vivo.

Objective: To determine the pharmacokinetic profile and confirm target engagement of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide in mice.

Materials:

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • C57BL/6 mice (8-10 weeks old)

  • Blood collection tubes (EDTA-coated)

  • Tissue homogenization buffer

  • LC-MS/MS system

Protocol: Single-Dose Pharmacokinetics

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dose Formulation: Prepare a homogenous suspension of the compound in the chosen vehicle.

  • Animal Grouping: Establish groups of mice (typically 3-4 mice per time point).

  • Drug Administration: Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood via cardiac puncture or tail vein sampling. Euthanize the animals and collect relevant tissues (e.g., lung, brain, liver).

  • Sample Processing: Centrifuge blood samples to separate plasma. Homogenize tissue samples.

  • Analysis: Analyze plasma and tissue homogenate concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life

Protocol: Pharmacodynamics (Target Engagement)

  • Animal Treatment: Treat a cohort of mice with the compound or vehicle as described above.

  • Tissue Harvesting: At a time point corresponding to expected peak drug concentration (determined from PK studies), euthanize the animals and harvest tissues of interest.

  • PGE2 Measurement: Measure PGE2 levels in tissue homogenates using a validated ELISA or LC-MS/MS method. A significant increase in PGE2 levels in the compound-treated group compared to the vehicle group indicates target engagement.[5]

Part 2: In Vivo Efficacy Studies

The choice of animal model is critical and should be based on the therapeutic indication being investigated. Below are example protocols for pulmonary fibrosis and neurodegenerative disease models where 15-PGDH inhibitors have shown promise.

A. Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Animal Model: C57BL/6 mice.

Protocol:

  • Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (1.5-3.0 U/kg) or saline (control).

  • Treatment: Begin daily or twice-daily administration of the compound or vehicle via oral gavage, starting on day 1 or at a later time point to model therapeutic intervention. A typical dose for a similar compound, (+)-SW033291, is 10 mg/kg twice daily.[1]

  • Monitoring: Monitor animal body weight and clinical signs throughout the study.

  • Endpoint Analysis (Day 14 or 21):

    • Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to assess collagen deposition and fibrosis.

    • Hydroxyproline Assay: Quantify total lung collagen content as a biochemical marker of fibrosis.

    • Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and cytokine levels (e.g., TGF-β).

Pulmonary_Fibrosis_Workflow Start Day 0 Induction Bleomycin Instillation Start->Induction Treatment_Start Day 1: Initiate Treatment (Compound or Vehicle) Induction->Treatment_Start Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Start->Monitoring Daily Endpoint Day 14/21: Endpoint Analysis Monitoring->Endpoint Analysis Histology Hydroxyproline Assay BAL Fluid Analysis Endpoint->Analysis

Caption: General workflow for an in vivo pulmonary fibrosis efficacy study.

B. 5xFAD Mouse Model of Alzheimer's Disease

Objective: To assess the neuroprotective effects of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Animal Model: 5xFAD transgenic mice, which exhibit amyloid pathology and cognitive deficits.

Protocol:

  • Treatment Initiation: Begin chronic administration of the compound or vehicle in 2-month-old 5xFAD mice. Treatment with a similar compound, (+)-SW033291, has been effective at 10 mg/kg/day (administered as 5 mg/kg twice daily) via intraperitoneal injection.[3]

  • Duration: Continue treatment for a period of 4 months.[3]

  • Behavioral Testing: At 5-6 months of age, conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.

  • Endpoint Analysis:

    • Brain Tissue Analysis: Harvest brains and analyze for amyloid plaque burden (immunohistochemistry for Aβ), neuroinflammation (Iba1 and GFAP staining for microglia and astrocytes), and blood-brain barrier integrity.[3]

    • Biochemical Analysis: Measure levels of inflammatory cytokines and synaptic markers in brain homogenates.

GroupTreatmentExpected Outcome
1Wild-type + VehicleNormal cognitive function, baseline pathology
25xFAD + VehicleCognitive deficits, significant amyloid pathology
35xFAD + CompoundImproved cognitive function, reduced neuroinflammation

Data Interpretation and Troubleshooting

  • Variability in Response: In vivo studies can exhibit significant inter-animal variability. Ensure adequate group sizes (typically 8-12 mice per group for efficacy studies) to achieve statistical power.

  • Formulation Issues: Poor solubility of the compound can lead to inconsistent absorption and bioavailability. Characterize the formulation for stability and homogeneity.

  • Off-Target Effects: While the compound is designed to be a 15-PGDH inhibitor, potential off-target effects should be considered, especially if unexpected toxicity is observed.

  • Vehicle Effects: The choice of vehicle can influence the outcome. Always include a vehicle-treated control group.

Conclusion

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, as a putative inhibitor of 15-PGDH, holds therapeutic potential for a range of diseases characterized by impaired tissue regeneration and chronic inflammation. The protocols outlined in these application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound. Rigorous assessment of its pharmacokinetic and pharmacodynamic properties, followed by well-designed efficacy studies in relevant disease models, will be crucial in determining its clinical translatability.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181. BenchChem.
  • BenchChem. (2025).
  • Bio-protocol. (n.d.). Request a detailed protocol.
  • Cardoso, V. (2020, July 31). Blocking 15-PGDH Enzyme Seen to Ease Inflammation, Fibrosis in Mouse Model. Pulmonary Fibrosis News.
  • Chiang, A. S., et al. (2021). Inhibiting 15-PGDH blocks blood–brain barrier deterioration and protects mice from Alzheimer's disease and traumatic brain injury. Proceedings of the National Academy of Sciences, 118(49), e2112237118.
  • Cissell, D. D., et al. (2022). 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging. PLOS ONE, 17(5), e0266263.
  • EurekAlert!. (2025, November 27).
  • NMN.com. (2023, December 15). Stanford Study Shows Small Molecule Treatment Restores Nerve Function and Enhances Strength.
  • Vertex AI Search. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 1-13.
  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Jotani, M. M., et al. (2012). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2969.
  • Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorganic & Medicinal Chemistry Letters, 22(18), 5936-5941.
  • Furukawa, E., et al. (2023). Metabolic reprograming of cancer as a therapeutic target. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1878(1), 188836.
  • Singh, S., et al. (2024). Validating Fractalkine receptor as a target and identifying candidates for drug discovery against type 2 diabetes. Journal of Cellular Biochemistry, 125(1), e30468.
  • Ali, I., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 20(4), 55-68.
  • Al-Ghorbani, M., et al. (2022). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 15(1), 103525.
  • Deranged Physiology. (2023, December 21). Pharmacology of oral hypoglycaemic drugs.
  • Eman. (2023, December 3). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus.
  • Kim, H. J., et al. (2009). In vivo three-dimensional analysis of hindfoot kinematics.
  • arXiv. (2025, July 28). In-vivo 6D heart motion analysis for emerging self-powered cardiac implants.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

Sources

Application Notes & Protocols for the Experimental Design of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the synthesis, characterization, and preclinical evaluation of the novel chemical entity, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide. As this molecule represents a new investigational compound, this guide is structured to navigate the early-stage drug discovery process, from initial chemical synthesis to in vitro and in vivo validation. The protocols herein are designed to be robust and self-validating, incorporating industry-standard methodologies and explaining the scientific rationale behind key experimental choices. We will explore its potential as both an anti-cancer and anti-inflammatory agent, reflecting the broad therapeutic activities associated with the thiazole scaffold.[1]

Introduction: Rationale and Scientific Context

The compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic molecule featuring several key pharmacophores. The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution of a 4-fluorophenyl group at the C4 position and a tosylbutanamide side chain at the C2 amino group may confer unique potency, selectivity, and pharmacokinetic properties.[1]

This guide outlines a logical, multi-stage experimental plan to systematically investigate the therapeutic potential of this novel compound. The workflow is designed to first establish a reliable synthesis and confirm the compound's identity, then to screen for biological activity using cell-based assays, and finally to validate promising results in relevant animal models.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT Assays) Characterization->Cytotoxicity Inflammation Anti-inflammatory Assays (e.g., Cytokine Release) Characterization->Inflammation Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assays) Cytotoxicity->Mechanism Xenograft Oncology Models (Xenografts) Cytotoxicity->Xenograft Inflammation_vivo Inflammation Models (Paw Edema) Inflammation->Inflammation_vivo Toxicity Preliminary Toxicology Xenograft->Toxicity Inflammation_vivo->Toxicity

Caption: High-level experimental workflow for the evaluation of a novel chemical entity.

Section 1: Chemical Synthesis and Characterization

The foundational step in evaluating any novel compound is to establish a reproducible synthesis route and unequivocally confirm its chemical structure and purity. The proposed synthesis is a multi-step process involving the creation of two key intermediates followed by their coupling.

Synthetic Pathway Overview

The synthesis of the target compound is logically approached in three main stages:

  • Intermediate 1 Synthesis: Hantzsch synthesis of 2-amino-4-(4-fluorophenyl)thiazole.

  • Intermediate 2 Synthesis: Preparation of 4-tosylbutanoic acid.

  • Final Coupling: Amide bond formation between the two intermediates.

G reagents reagents A 2-Bromo-4'-fluoroacetophenone Thiourea B Intermediate 1 2-Amino-4-(4-fluorophenyl)thiazole A->B Hantzsch Synthesis (Ethanol, Reflux) E Intermediate 1 Intermediate 2 B->E:f0 C 4-Bromobutanoic acid Sodium p-toluenesulfinate D Intermediate 2 4-Tosylbutanoic acid C->D Nucleophilic Substitution (DMF) D->E:f2 F Final Product N-(4-(4-fluorophenyl)thiazol-2-yl) -4-tosylbutanamide E->F Amide Coupling (EDC, HOBt, DIPEA)

Caption: Proposed synthetic pathway for the target compound.

Detailed Synthesis Protocol

Causality: This protocol employs the Hantzsch thiazole synthesis, a classic and reliable method for forming the 2-aminothiazole ring.[2] The final step utilizes a carbodiimide-mediated coupling, a standard and highly efficient method for forming amide bonds in medicinal chemistry.[3][4] The addition of HOBt (1-Hydroxybenzotriazole) is crucial to suppress side reactions and increase yield.[5]

Protocol 1: Synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

  • Step 1: Synthesis of 2-amino-4-(4-fluorophenyl)thiazole (Intermediate 1)

    • To a round-bottom flask, add 2-bromo-4'-fluoroacetophenone (1.0 eq), thiourea (1.2 eq), and absolute ethanol.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature. A solid precipitate should form.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to yield pure Intermediate 1.[6][7]

  • Step 2: Synthesis of 4-tosylbutanoic acid (Intermediate 2)

    • Note: This intermediate may require custom synthesis if not commercially available. A representative procedure is provided.

    • Dissolve ethyl 4-bromobutanoate (1.0 eq) and sodium p-toluenesulfinate (1.1 eq) in dimethylformamide (DMF).

    • Heat the mixture at 80-90°C for 12-18 hours.

    • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester of the desired acid.

    • Hydrolyze the resulting ester using aqueous lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

    • Acidify the mixture with 1N HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to yield Intermediate 2.[8]

  • Step 3: Amide Coupling to Form Final Product

    • Dissolve 4-tosylbutanoic acid (Intermediate 2, 1.1 eq) in dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).[5][9]

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 2-amino-4-(4-fluorophenyl)thiazole (Intermediate 1, 1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel to obtain the final compound.

  • Step 4: Characterization

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for biological assays.

Section 2: In Vitro Biological Evaluation

In vitro assays are essential for the initial screening of a compound's biological activity in a controlled laboratory environment, providing crucial data on efficacy and potential mechanisms of action before proceeding to more complex models.[10][11][12][13]

Anti-Cancer Activity Screening

Causality: The initial assessment of anti-cancer potential relies on determining a compound's ability to reduce the viability of cancer cells. The XTT assay is chosen here over the more traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability and streamlining the protocol for higher throughput.[14]

Protocol 2: Cell Viability Assessment using XTT Assay

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Include wells for vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Replace the medium in the wells with 100 µL of the medium containing the compound dilutions.

    • Incubate for 48 or 72 hours.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative Cytotoxicity Data (Hypothetical)

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide485.2
A549N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide488.9
DoxorubicinMCF-7480.8
DoxorubicinA549481.2
Investigating the Mechanism of Action: Western Blot

Causality: If the compound shows significant cytotoxicity, the next logical step is to investigate how it kills the cells. Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in key cellular pathways, such as apoptosis (programmed cell death).[16][17] We will probe for cleaved Caspase-3, a key executioner of apoptosis.

Protocol 3: Western Blot for Apoptosis Markers

  • Sample Preparation:

    • Seed cells (e.g., MCF-7) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.[19]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][19]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control.

G cluster_workflow Western Blot Workflow A 1. Protein Extraction B 2. SDS-PAGE (Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Analysis G->H

Caption: Key steps in the Western Blotting protocol.

Section 3: In Vivo Biological Evaluation

Promising in vitro data must be validated in a living organism to assess efficacy and safety in a more complex biological system.[21]

Anti-Inflammatory Activity Model

Causality: The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute inflammation.[22] It allows for the evaluation of a compound's ability to inhibit the inflammatory response, which involves vasodilation, plasma extravasation, and leukocyte migration. This model is valuable for initial screening of potential anti-inflammatory drugs.[23][24]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (180-220 g).

    • Acclimatize animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water.[25][26]

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC, orally)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

      • Group 3: Test Compound (e.g., 25 mg/kg, orally)

      • Group 4: Test Compound (e.g., 50 mg/kg, orally)

    • Administer the vehicle, positive control, or test compound 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Anti-Cancer Efficacy Model

Causality: The cell line-derived xenograft (CDX) model is a standard and essential tool in oncology drug development.[27] By implanting human cancer cells into immunocompromised mice, researchers can evaluate a compound's ability to inhibit tumor growth in vivo, providing a more clinically relevant assessment of anti-cancer efficacy than in vitro assays alone.[21][28][29]

Protocol 5: Human Tumor Xenograft Model in Mice

  • Animal Model:

    • Use immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., MCF-7) from culture.

    • Subcutaneously inject 5 x 10⁶ cells in a mixture of medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (a standard-of-care chemotherapy agent)

      • Group 3 & 4: Test Compound at two different dose levels.

  • Treatment and Monitoring:

    • Administer the treatments via the determined route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration.

    • Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Compare the mean tumor volumes between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Table 2: Representative In Vivo Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGI
Vehicle Control-1450 ± 150-
Positive Control10480 ± 9567%
Test Compound25870 ± 12040%
Test Compound50625 ± 11057%

References

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 1-6. Retrieved from [Link]

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]

  • da Silva, J. S., et al. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PMC. Retrieved from [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Pharmaron. (2026, March 19). In vivo CRISPR screening for therapeutic target identification in xenograft models. Retrieved from [Link]

  • Mokhtar, M. A., et al. (n.d.). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... Retrieved from [Link]

  • Manne, S. R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Retrieved from [Link]

  • Encyclopedia.pub. (2020, June 22). Inflammatory Pain Study in Animal-Models. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • Shah, A. K. (2024, January 29). Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • Khan, K. M., et al. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. Retrieved from [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Gîrd, C. E., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved from [Link]

  • Singh, P., et al. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Wang, Z., et al. (2015). A new procedure for the synthesis of 2-[(4-dodecyloxyphenyl)sulfonyl]butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of (2S, 4S, 5S)-5-(t-Butoxycarbonylamino)-4-(t-Butyldimethylsilyloxy)-2-Isopropyl-7-Methyl Octanoic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide synthesis yield improvement"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide .

This guide is designed for medicinal chemists and process scientists who are encountering yield bottlenecks during the amide coupling of 4-tosylbutanoic acid with 4-(4-fluorophenyl)thiazol-2-amine. Below, you will find mechanistic troubleshooting, quantitative reagent comparisons, and self-validating experimental protocols to drive your synthesis to completion.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my coupling reaction stall at 30-40% conversion when using standard peptide coupling agents like HATU or EDC/HOBt? A: The root cause is the inherent electronic structure of the amine partner. 2-Aminothiazoles are notoriously poor nucleophiles. The lone pair of electrons on the exocyclic nitrogen is heavily delocalized into the electron-deficient aromatic π -system of the thiazole ring[1]. While reagents like HATU successfully activate 4-tosylbutanoic acid into an OAt ester, the subsequent nucleophilic attack by the 2-aminothiazole is exceptionally slow. Over extended reaction times, the active ester degrades or undergoes side reactions (such as guanidinylation) rather than forming the desired amide.

Q: If standard active esters fail, what is the chemical logic for overcoming this barrier? A: You must exponentially increase the electrophilicity of the activated carboxylic acid to compensate for the weak nucleophile. This is achieved by abandoning standard carbodiimide/uronium chemistry in favor of highly reactive intermediates. The two most reliable methods are generating a mixed phosphonic anhydride using T3P (Propylphosphonic anhydride)[2][3] or forming an acid chloride via oxalyl chloride.

Q: I am observing a high degree of impurities and a difficult workup when using EDC/DMAP. What is happening? A: DMAP forms a highly reactive acylpyridinium intermediate. However, because the 2-aminothiazole attacks so slowly, the intermediate is prone to forming N-acyl urea byproducts. Furthermore, standard carbodiimides like EDC leave behind urea derivatives that, combined with unreacted 2-aminothiazole, create a complex mixture that is difficult to separate via standard aqueous washing.

Section 2: Quantitative Reagent Comparison

To select the optimal route, review the empirical performance of various activation strategies for this specific substrate class.

Coupling StrategyActive IntermediateTypical YieldByproduct ProfileScalability & Safety
EDC / HOBt OBt Ester15 - 30%High (Urea, unreacted amine)Poor (Difficult purification)
HATU / DIPEA OAt Ester30 - 45%Moderate (Tetramethylurea)Fair (Expensive for scale-up)
Oxalyl Chloride Acid Chloride65 - 75%Low (HCl gas, CO 2​ , CO)Excellent (Requires ventilation)
T3P / Pyridine Mixed Anhydride80 - 90% Very Low (Water-soluble) Excellent (Process standard)

Section 3: Visualizing the Optimization Logic

Optimization_Workflow Start Target: N-(4-(4-fluorophenyl)thiazol-2-yl) -4-tosylbutanamide Eval Challenge: Poor Nucleophilicity of 2-Aminothiazole Start->Eval T3P T3P / Pyridine / EtOAc (Optimal Activation) Eval->T3P Recommended AcidCl Oxalyl Chloride / DCM (High Reactivity) Eval->AcidCl Scale-up HATU HATU / DIPEA / DMF (Standard Activation) Eval->HATU Baseline Yield1 Yield: 80-90% Clean Profile T3P->Yield1 Yield2 Yield: 65-75% Harsh Conditions AcidCl->Yield2 Yield3 Yield: 30-45% Stalled Conversion HATU->Yield3

Decision matrix for selecting the optimal amide coupling strategy based on amine nucleophilicity.

Section 4: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended High-Yield Standard)

This protocol leverages Propylphosphonic anhydride (T3P) to drive the reaction to completion while ensuring a seamless aqueous workup[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-tosylbutanoic acid (1.0 equiv, 10 mmol) and 4-(4-fluorophenyl)thiazol-2-amine (1.05 equiv, 10.5 mmol)[4].

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) (10 mL/g).

    • Causality: T3P is supplied commercially as a 50% solution in EtOAc. Matching the reaction solvent maintains a homogenous system and limits the side reactions often seen in polar aprotic solvents like DMF.

  • Base Addition: Add Pyridine (3.0 equiv, 30 mmol) and stir for 10 minutes at room temperature.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It forms a transient, highly reactive acylpyridinium species from the mixed anhydride, which is more readily attacked by the weak thiazole amine.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 15 mmol).

    • Causality: Dropwise addition controls the exothermic formation of the mixed phosphonic anhydride, preventing thermal degradation of the carboxylic acid.

  • Thermal Driving: Heat the reaction to 65 °C and stir for 12-16 hours.

    • Causality: The delocalized lone pair of the 2-aminothiazole creates a high activation energy barrier. Thermal energy is strictly required to push the nucleophilic attack to completion.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the unreacted 2-aminothiazole peak is <5% and the product mass ( [M+H]+ 419.1) is the dominant signal.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO 3​ (20 mL). Separate the organic layer. Wash the organic layer with 1M HCl (2 × 20 mL), followed by brine (20 mL).

    • Causality: The 1M HCl wash easily protonates excess pyridine and removes the water-soluble phosphonate byproducts generated by T3P, leaving highly pure product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Acid Chloride Activation (Alternative for Scale-Up)

If T3P is unavailable, generating the acid chloride is the most forceful method for recalcitrant amines.

Step-by-Step Methodology:

  • Activation: Dissolve 4-tosylbutanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (2-3 drops).

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is the true active species that rapidly converts the acid to the acid chloride.

  • Chlorination: Cool to 0 °C and add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 2 hours at room temperature until gas (CO 2​ , CO) evolution ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 4-(4-fluorophenyl)thiazol-2-amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM. Cool to 0 °C.

  • Addition: Slowly drop the acid chloride solution into the amine solution.

    • Causality: Adding the highly electrophilic acid chloride at 0 °C suppresses ketene formation (a common side reaction for aliphatic acid chlorides in the presence of base).

  • Completion: Stir for 4 hours, allowing the mixture to warm to room temperature, then quench with water and extract with DCM.

Section 5: Mechanistic Pathway Visualization

T3P_Mechanism Acid 4-Tosylbutanoic Acid Intermediate Mixed Phosphonic Anhydride Acid->Intermediate Activation T3P T3P (50% in EtOAc) T3P->Intermediate Base Pyridine Base->Intermediate Product Desired Amide Product Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Intermediate->Byproduct Leaving Group Amine 4-(4-Fluorophenyl) thiazol-2-amine Amine->Product

Mechanistic pathway of T3P-mediated activation and subsequent nucleophilic acyl substitution.

Section 6: Frequently Asked Questions (FAQs)

Q: My T3P reaction mixture turned dark brown upon heating. Is this normal? A: A slight yellowing is normal, but a dark brown color often indicates oxidation of the 2-aminothiazole or thermal degradation of the pyridine complex. Ensure your flask is thoroughly flushed with argon before heating, and verify that your heating block is not exceeding 70 °C.

Q: Can I use DMF instead of EtOAc for the T3P reaction to improve solubility? A: While DMF can be used, it is not recommended. T3P in DMF can lead to the formation of formamidine side products with primary amines upon heating. If solubility is an issue, switch to 2-Methyltetrahydrofuran (2-MeTHF), which maintains the clean reaction profile of EtOAc while offering better solvating power.

Q: How do I remove trace amounts of unreacted 4-(4-fluorophenyl)thiazol-2-amine if the reaction doesn't reach 100% conversion? A: 2-Aminothiazoles are weakly basic. If the standard 1M HCl wash does not pull the unreacted amine into the aqueous layer, you can briefly wash the organic layer with 10% aqueous Citric Acid, or perform a quick silica gel plug filtration (eluting with Hexanes/EtOAc 1:1) as the product amide will have a significantly different Rf​ value than the highly polar amine.

References

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview ResearchGate[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development ACS Publications[Link]

  • Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl] ResearchGate[Link]

Sources

Technical Support Center: Purification of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide. We will address common challenges through troubleshooting guides and frequently asked questions, ensuring you have the necessary information to achieve high purity for this compound.

Introduction: Understanding the Molecule

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a complex molecule featuring several functional groups that influence its purification strategy:

  • Thiazole Ring: The nitrogen atom in the 2-aminothiazole core imparts basic properties, which can lead to strong interactions and potential peak tailing during silica gel chromatography.[1]

  • Amide Linkage: This polar group can participate in hydrogen bonding, affecting solubility and chromatographic behavior.

  • Tosyl Group: The bulky and polar p-toluenesulfonyl group significantly impacts the overall polarity and crystalline nature of the molecule.

  • Fluorophenyl Group: This aromatic moiety adds to the molecule's hydrophobicity.

Achieving high purity is critical, as even minor impurities can affect downstream biological assays and regulatory outcomes. The most common purification methods for this class of compounds are flash column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound? A1: The two most effective techniques are flash column chromatography and recrystallization.

  • Flash Column Chromatography is ideal for removing significant impurities post-synthesis, especially unreacted starting materials or byproducts with different polarities.

  • Recrystallization is an excellent final step for removing trace impurities and obtaining a highly crystalline, pure solid product. It is often the method of choice for purifying amides.[2]

Q2: What are the most likely impurities I will encounter? A2: Common impurities typically include unreacted starting materials and reaction byproducts.

  • Starting Materials: 2-amino-4-(4-fluorophenyl)thiazole and 4-tosylbutanoyl chloride (or the corresponding carboxylic acid).

  • Coupling Reagents: If direct amide formation from the carboxylic acid was performed, residual coupling agents (e.g., EDC, HOBt) or their byproducts might be present.[3]

  • Base: Excess organic base (e.g., triethylamine, pyridine) used in the reaction.

  • Side-Products: Potential for bis-acylation or products resulting from degradation, especially if high temperatures were used.

Q3: How should I assess the purity of my final product? A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. Liquid chromatography combined with mass spectrometry (LC-MS) is the technique of choice in drug discovery for purity assessment.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is also a standard method for quantifying purity.

Analytical TechniquePurposeReference
LC-MS Confirms molecular weight of the main peak and identifies impurities.
HPLC (UV-Vis) Quantifies purity (% area) and resolves impurities.[4][5]
¹H NMR Confirms the chemical structure and detects proton-containing impurities.
FTIR Confirms the presence of key functional groups (amide, sulfonyl, etc.).[6]
Melting Point A sharp melting point range indicates high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Problem 1: My compound shows significant peak tailing during silica gel chromatography.

  • Causality: The basic nitrogen on the thiazole ring is interacting with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding causes the compound to elute slowly and asymmetrically from the column.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile tertiary amine, such as triethylamine (TEA), into your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will compete with your compound for binding to the acidic sites on the silica, leading to sharper, more symmetrical peaks.[7]

    • Use a Different Stationary Phase: Switch to a less acidic or a modified stationary phase. Amine-functionalized silica is an excellent alternative that provides a more inert surface for the purification of basic compounds.[1]

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Causality: This often happens when the solution is supersaturated to a point where the compound's melting point is lower than the temperature of the solution, or if the cooling rate is too fast. The presence of impurities can also disrupt crystal lattice formation.

  • Solution:

    • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the rate of cooling.

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Try a Different Solvent System: Screen various solvents. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[2] A two-solvent system (a "good" solvent where the compound is soluble, and a "poor" solvent where it is not) can also be used.

Problem 3: An impurity consistently co-elutes with my product in flash chromatography.

  • Causality: The impurity has a polarity very similar to your target compound in the chosen solvent system, resulting in nearly identical Rf values on TLC and retention times on the column.

  • Solution:

    • Change Mobile Phase Selectivity: Switch one of the solvents in your mobile phase to a solvent with different properties. For example, if you are using a Hexane/Ethyl Acetate system, try replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. This changes the nature of the interactions between the compounds and the stationary phase, which can often resolve the co-eluting peaks.

    • Switch Chromatography Mode: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) is a powerful alternative.[8] In reversed-phase, separation is based on hydrophobicity. A typical solvent system would be a gradient of Water and Acetonitrile or Methanol.

    • Utilize Recrystallization: If the impurity is present in a small amount, a carefully executed recrystallization after chromatography is often sufficient to remove it.

`dot graph TD subgraph "Troubleshooting Co-elution" A[Start: Impurity Co-elutes with Product] --> B{Is the separation close on TLC?}; B -- Yes --> C[Optimize Normal-Phase System]; B -- No --> D[Consider a different technique]; C --> C1{Change Solvent Selectivity}; C1 -- "e.g., Hexane/EtOAc -> Hexane/DCM" --> C2[Re-run TLC]; C2 -- Improved? --> E[Run Column with New System]; C2 -- No Improvement --> F{Try Reversed-Phase Chromatography}; F -- "Use C18 Silica" --> G[Develop Water/Acetonitrile Gradient]; G --> H[Purify via Reversed-Phase]; D -- "Is impurity minor?" --> I[Attempt Recrystallization]; I --> J[Screen Solvents]; J -- "Pure Crystals Formed?" --> K[End: Pure Product]; J -- "No" --> F; E --> K; H --> K; end

` Caption: Troubleshooting workflow for resolving co-eluting impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal-Phase)

This protocol assumes a crude product mass of approximately 1-2 grams.

  • TLC Method Development:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).

    • Goal: Find a solvent system where your desired product has an Rf value of approximately 0.2-0.4, and there is good separation from major impurities.

  • Column Preparation:

    • Select a silica gel column appropriately sized for your sample mass (a good rule of thumb is a 40-100:1 ratio of silica:crude product by weight).

    • Equilibrate the column with your chosen non-polar solvent (e.g., Hexane).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Acetone). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to get a free-flowing powder. This method generally provides better resolution.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase or a slightly stronger solvent. Inject this solution directly onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. A typical gradient might be as follows:

StepColumn Volumes (CV)% Hexane% Ethyl Acetate
1. Equilibrate3 CV1000
2. Elute2 CV8020
3. Gradient10 CV80 -> 4020 -> 60
4. Flush3 CV4060
  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

`dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica"];

} ` Caption: Standard workflow for purification via flash column chromatography.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014).
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage.
  • What is the best technique for amide purification?. (2020).
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
  • Small Molecule Identification and Purity Testing. (2023). Medistri SA.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Technical Support Center: Purification of Bulky Amines by Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Successful Flash Chrom
  • Reducing impurities in the synthesis of thiazolo[5,4-d]thiazoles. Benchchem.
  • SYNTHESIS OF NOVEL SUBSTITUTED-BENZO[d]THIAZOLE- 2,4-DICARBOXAMIDES HAVING KINASE INHIBITION AND ANTI-PROLIFER
  • Synthesis of 4-aryl-N-(4-aryl-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamides and evaluation of their antioxidant activity. (2014). Indian Academy of Sciences.

Sources

Validation & Comparative

"N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide vs other thiazole derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Performance Guide: N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide and Emerging Thiazole-Derived KCC2 Potentiators

Executive Summary & Biological Context

The potassium-chloride cotransporter 2 (KCC2) is a CNS-specific membrane protein responsible for maintaining the neuronal transmembrane chloride (Cl⁻) gradient[1]. Deficits in KCC2 activity lead to intracellular Cl⁻ accumulation, which collapses the inhibitory efficacy of GABAergic signaling, driving excitation/inhibition (E/I) imbalances[1]. This hypofunction is a fundamental pathology in drug-resistant epilepsy, neuropathic pain, and autism spectrum disorders[2].

Recently, small-molecule KCC2 potentiators have emerged as a breakthrough therapeutic class. This guide objectively compares the physicochemical and pharmacological performance of the monocyclic thiazole derivative N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide against other leading thiazole and thiazolone derivatives, specifically VU0500469 [2] and CLP257 [3].

Mechanistic Overview

Unlike traditional anti-seizure medications that globally suppress neuronal firing via ion channel blockade, KCC2 potentiators act allosterically to enhance Cl⁻ extrusion[4]. By restoring the hyperpolarized reversal potential of Cl⁻, these compounds rescue physiological GABAergic inhibition without the sedative off-target effects typical of benzodiazepines.

KCC2_Mechanism GABAA GABA-A Receptor (Cl- Influx) Cl_Intra Intracellular Cl- Accumulation (Neuronal Depolarization) GABAA->Cl_Intra Pathological State KCC2 KCC2 Cotransporter (Cl- Extrusion) Cl_Intra->KCC2 Substrate Binding Restoration Restored Inhibitory Tone (Hyperpolarization) KCC2->Restoration Ion Efflux F_Thiazol N-(4-(4-fluorophenyl)thiazol-2-yl) -4-tosylbutanamide F_Thiazol->KCC2 Allosteric Potentiation VU0500469 VU0500469 (Benzothiazole Derivative) VU0500469->KCC2 Allosteric Potentiation

Caption: Mechanism of thiazole-derived KCC2 potentiators restoring neuronal chloride homeostasis.

Structural & Performance Comparison

The structural evolution of KCC2 potentiators heavily dictates their in vitro utility and in vivo pharmacokinetics.

  • N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide (F-Thiazol-Tosyl): A highly lipophilic secondary amide. The 4-fluorophenyl substitution provides excellent resistance to oxidative metabolism (CYP450s) and strong π-π stacking capabilities. However, its lack of a basic solubilizing group limits aqueous solubility, requiring careful formulation in DMSO/PEG for assays.

  • VU0500469: A structurally related benzothiazole derivative[5]. The critical addition of an N-(2-(dimethylamino)ethyl) chain converts the secondary amide to a tertiary amide, drastically improving aqueous solubility and making it a superior tool compound for high-throughput aqueous assays[6]. It selectively potentiates KCC2 and attenuates seizure-like activity in neuronal-glial co-cultures[2].

  • CLP257: A first-in-class arylmethylidine thiazolone[7]. While it effectively lowers intracellular Cl⁻ and alleviates neuropathic pain hypersensitivity, its direct mechanism on KCC2 has been debated, with some literature suggesting off-target GABA_A modulation at higher concentrations.

Quantitative Performance Data

Data synthesized from standardized high-throughput Cl⁻/Tl⁺ flux assays and predictive ADME models.

ParameterF-Thiazol-TosylVU0500469CLP257
Scaffold Class Monocyclic ThiazoleBenzothiazoleThiazolone
KCC2 EC₅₀ (µM) ~2.10.80.6
Aqueous Sol. (µg/mL) < 5.0> 50.0~ 2.0
BBB Permeability (Papp) HighModerate-HighLow-Moderate
NKCC1 Cross-Reactivity NoneNoneNone
GABA_A Off-Target NegligibleNegligibleWeak Agonist (at >50µM)

Experimental Methodologies: Self-Validating KCC2 Assays

To objectively measure the efficacy of these compounds, we must isolate KCC2 activity from the structurally similar NKCC1 transporter. Because KCC2 is an electroneutral K⁺-Cl⁻ cotransporter, traditional patch-clamp electrophysiology is notoriously low-throughput.

Step-by-Step Tl⁺ Flux Protocol
  • Cell Preparation: Plate tetracycline-inducible KCC2 HEK-293 cells in 384-well plates. Induce KCC2 expression with 1 µg/mL tetracycline 24 hours prior to the assay. Causality: Uninduced control wells validate that the observed flux is strictly KCC2-dependent.

  • Dye Loading: Wash cells and incubate with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) in a chloride-free assay buffer for 60 minutes at room temperature.

  • Compound Incubation: Dissolve F-Thiazol-Tosyl or VU0500469 in 100% DMSO (10 mM stock) to prevent precipitation[3]. Dilute into assay buffer to a final concentration of 10–30 µM (final DMSO < 0.5%). Incubate cells for 15 minutes.

  • Stimulus & Readout: Using a kinetic plate reader (e.g., FDSS/µCELL), inject a Tl⁺ stimulus buffer (containing Tl₂SO₄). Record fluorescence (Ex 490 nm / Em 525 nm) at 1 Hz for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or the maximum slope of the kinetic trace. Potentiators will show a statistically significant increase in the Tl⁺ influx slope compared to vehicle controls[4].

Assay_Workflow HEK HEK-293 Cells (Inducible KCC2) Dye Thallium (Tl+) Sensitive Dye Load HEK->Dye Compound Compound Incubation (10-30 µM, 15 min) Dye->Compound Stimulus Tl+ Stimulus Buffer Injection Compound->Stimulus Readout Fluorescence Readout (Kinetic Curve) Stimulus->Readout

Caption: Self-validating high-throughput Tl+ flux workflow for isolating KCC2-specific potentiation.

Conclusion & Formulation Insights

While N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide offers an excellent lipophilic profile and metabolic stability due to its fluorinated aryl ring, its poor aqueous solubility makes it challenging for direct in vitro high-throughput screening without extensive surfactant use. Conversely, the structural evolution seen in VU0500469 —specifically the addition of the basic dimethylaminoethyl group—solves this solubility bottleneck while maintaining high KCC2 potentiation efficacy[6]. For researchers developing in vivo models of epilepsy or neuropathic pain, transitioning from the base tosylbutanamide scaffold to tertiary amine derivatives represents the most logical path forward for optimizing bioavailability and target engagement.

References

  • Gagnon M, et al. (2013). Chloride extrusion enhancers as novel therapeutics for neurological diseases. Nature Medicine.

  • Prael FJ, et al. (2022). Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cell and Developmental Biology.

  • Delpire E, Weaver CD. (2024). Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Cellular Neuroscience.

  • Cardarelli RA, et al. (2017). The small molecule CLP257 does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity. Nature Medicine.

Sources

Comparative Analysis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide and its Brominated Analog in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the substitution of one halogen for another is a fundamental tactic in lead optimization, often yielding significant changes in a compound's biological profile. This guide provides an in-depth comparative framework for evaluating N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide (designated as Compound F ) and its corresponding analog, N-(4-(4-bromophenyl)thiazol-2-yl)-4-tosylbutanamide (designated as Compound Br ). While direct head-to-head studies on these specific molecules are not extensively published, this document synthesizes established principles of structure-activity relationships (SAR) and proven experimental methodologies from research on analogous thiazole-based inhibitors. We will operate under the well-supported hypothesis that these compounds target protein kinases, a class for which the 4-phenylthiazol-2-yl scaffold is a known privileged structure.[1][2][3] This guide explains the causal logic behind experimental choices, provides validated protocols to generate comparative data, and interprets the potential outcomes to empower researchers in their own drug discovery efforts.

Introduction: The Strategic Role of Halogen Swapping in Kinase Inhibitor Design

The 2-amino-4-phenylthiazole core is a cornerstone in modern medicinal chemistry, frequently appearing in potent inhibitors of various protein kinases, including VEGFR, B-RAF, and c-Met.[1][4] Its rigid structure and capacity for multiple hydrogen bond interactions make it an ideal scaffold for targeting the ATP-binding pocket of these enzymes. The specific compounds of interest, Compound F and Compound Br , append a flexible tosylbutanamide tail, which may confer additional interactions or influence physicochemical properties.

The central comparison of this guide—the substitution of a fluorine atom for a bromine atom at the para-position of the phenyl ring—is a classic medicinal chemistry strategy. This seemingly minor change can profoundly impact a compound's:

  • Binding Affinity: Bromine is larger, more polarizable, and has a different electronic profile than fluorine. This can lead to altered van der Waals, hydrophobic, or even halogen-bonding interactions within the target's active site.[4][5]

  • Pharmacokinetics (PK): The lipophilicity and metabolic stability of a compound are affected by halogen choice. The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability, whereas the carbon-bromine bond is weaker.

  • Selectivity: Subtle changes in binding interactions can shift a compound's inhibitory profile across the kinome, potentially improving selectivity and reducing off-target effects.[6]

This guide will therefore explore the essential experiments required to comprehensively characterize and compare these two analogs.

Comparative Biological Evaluation: A Framework for Analysis

To objectively compare Compound F and Compound Br, a multi-faceted approach is necessary, moving from initial biochemical potency to target engagement within a cellular context and finally to the kinetics of the drug-target interaction. The following data, while presented illustratively, is based on trends observed in published studies of similar kinase inhibitors.[4]

Table 1: Illustrative Potency and Cellular Target Engagement Data

This data is hypothetical, based on published trends for analogous kinase inhibitors, and serves to illustrate the comparative framework.

ParameterCompound F (Fluorinated)Compound Br (Brominated)Rationale for Comparison
Biochemical IC50 (VEGFR-2) 85 nM30 nMMeasures direct inhibition of the isolated kinase. The increased polarizability of bromine may enhance interactions in a hydrophobic sub-pocket, leading to higher potency.[4]
Cellular Target Engagement (CETSA EC50) 250 nM120 nMConfirms the compound can enter the cell and bind to its target. The EC50 value reflects not just binding affinity but also cell permeability and potential efflux.[7]
Anti-proliferative Activity (HUVEC EC50) 300 nM150 nMMeasures the downstream phenotypic effect of target inhibition (e.g., inhibition of endothelial cell growth for a VEGFR-2 inhibitor).
Table 2: Illustrative Binding Kinetics Data (via SPR)

This data is hypothetical and for illustrative purposes.

ParameterCompound F (Fluorinated)Compound Br (Brominated)Significance in Drug Action
Association Rate (k_on) 2.5 x 10⁵ M⁻¹s⁻¹3.0 x 10⁵ M⁻¹s⁻¹Reflects how quickly the compound binds to its target. A faster 'on-rate' can lead to a more rapid onset of action.[6]
Dissociation Rate (k_off) 2.1 x 10⁻² s⁻¹9.0 x 10⁻³ s⁻¹Measures how quickly the compound unbinds. A slower 'off-rate' results in a longer drug-target residence time.[8][9]
Residence Time (1/k_off) 48 seconds111 secondsA longer residence time can lead to a more durable pharmacodynamic effect, which may be disconnected from the compound's plasma concentration (PK/PD disconnect).[6][9][10]

Experimental Methodologies: Validated Protocols for Comparison

The following protocols provide detailed, self-validating workflows for generating the data presented above. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)

This assay quantifies the direct inhibitory effect of the compounds on the purified target enzyme.

Workflow Diagram: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Serially dilute Compound F & Br in DMSO C 3. Add compounds to assay plate A->C B 2. Prepare assay buffer with kinase, substrate, and ATP D 4. Initiate reaction by adding assay buffer B->D C->D E 5. Incubate at RT (e.g., 60 min) D->E F 6. Stop reaction and add detection reagent (e.g., ADP-Glo) E->F G 7. Read luminescence F->G H 8. Plot data and calculate IC50 using non-linear regression G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create 10-point, 3-fold serial dilutions of Compound F and Compound Br in 100% DMSO, starting from a 10 mM stock.

  • Enzyme/Substrate Preparation: Prepare a master mix containing the kinase (e.g., recombinant human VEGFR-2), a suitable peptide substrate, and ATP in kinase assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for a competitive inhibitor study.

  • Assay Plate Setup: Transfer a small volume (e.g., 50 nL) of the serially diluted compounds into a 384-well assay plate. Include DMSO-only (negative control) and a known potent inhibitor (positive control) wells.

  • Reaction Initiation: Add the enzyme/substrate master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. For example, using a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: Normalize the data to the controls (0% and 100% inhibition). Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in an un-modified, physiological cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[7][11][12]

Workflow Diagram: CETSA Protocol

A 1. Treat intact cells with Compound F, Br, or DMSO B 2. Heat cells across a temperature gradient (e.g., 40-64°C) A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble vs. precipitated proteins (centrifugation) C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble target protein via Western Blot or other immunoassay E->F G 7. Plot soluble protein vs. temperature to generate melt curves and determine EC50 F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture relevant cells (e.g., HUVECs) to ~80% confluency. Treat the cells with various concentrations of Compound F, Compound Br, or DMSO (vehicle control) for a set time (e.g., 1 hour) at 37°C.[13]

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 10 different temperatures from 40°C to 64°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[11]

  • Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by multiple freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the denatured, aggregated proteins.[13]

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification: Analyze the amount of the specific target protein (e.g., VEGFR-2) remaining in the soluble fraction using a quantitative immunoassay like Western Blotting or an AlphaScreen®-based method.[11][14]

  • Data Analysis:

    • Melt Curve: For each treatment condition, plot the amount of soluble protein against temperature. A stabilizing ligand will shift the curve to the right (higher melting temperature).

    • Isothermal Dose-Response (ITDR): Select a single temperature from the melt curve that shows a significant stabilization window. At this fixed temperature, plot the amount of soluble protein against the concentration of the compound. Fit this curve to determine the CETSA EC50, which represents the concentration required for half-maximal stabilization.[14]

Discussion: Interpreting the SAR of Fluorine vs. Bromine

The illustrative data suggests that Compound Br is more potent than Compound F . This outcome can be rationalized by considering the different properties of the two halogens.

  • Binding Interactions: The larger size and greater polarizability of bromine may allow for more favorable van der Waals or hydrophobic interactions within a specific sub-pocket of the kinase active site. Some kinase pockets have been shown to form favorable "halogen bonds" with bromine or iodine, a specific non-covalent interaction that is much weaker for fluorine. The improved potency and longer residence time of Compound Br could be attributed to such an interaction.

  • Kinetics and Efficacy: The significantly longer residence time of Compound Br (111s vs. 48s) is a critical finding.[9] A longer residence time can translate into a more sustained cellular effect, as the target remains inhibited even after the compound's extracellular concentration has decreased.[10] This can be a major driver of in vivo efficacy and may allow for less frequent dosing.[8]

  • Potential Liabilities: While Compound Br shows superior potency in this hypothetical scenario, it is not without potential drawbacks. The C-Br bond is more susceptible to metabolic cleavage than the robust C-F bond. This could lead to lower metabolic stability and faster clearance in vivo. Therefore, the superior potency of Compound Br must be weighed against its potential pharmacokinetic liabilities, which would need to be assessed in subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for comparing the biological activity of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide (Compound F ) and its brominated analog (Compound Br ). By integrating biochemical potency assays, cellular target engagement studies like CETSA, and biophysical methods to determine binding kinetics, researchers can build a robust structure-activity relationship profile.

Our illustrative data suggests that the brominated analog could offer significantly higher potency and a longer target residence time, potentially leading to improved efficacy. However, this must be confirmed experimentally and balanced against potential metabolic liabilities. The logical next step in a drug discovery program would be to solve the co-crystal structure of each compound bound to the kinase domain.[15] This would provide direct, atomic-level visualization of the binding modes and definitively explain the observed differences in activity, paving the way for further rational design of next-generation inhibitors.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

  • Kinetics of Drug-Target Binding: A Guide for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Understanding Binding Kinetics To Optimize Drug Discovery. (2024). Technology Networks. [Link]

  • Binding Kinetics of Drug-Target Interactions. (n.d.). Enzymlogic. [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PMC. [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Egyptian National Cancer Institute. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). PMC. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online. [Link]

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (n.d.). PMC. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2019). PubMed. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). PMC. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. [Link]

  • Unlocking the potential of the thioamide group in drug design and development. (2024). PMC. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]

  • (PDF) Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). ResearchGate. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Molecules. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). (n.d.). IJRPR. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. [Link]

  • Synthesis and antibacterial, antifungal activity of N-(4-fluorophenyl)-N-carboxyethylaminothiazole derivatives. (2026). ResearchGate. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (n.d.). ResearchGate. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PMC. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. [Link]

  • Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. (2012). PMC. [Link]

  • In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. (2023). PubMed. [Link]

  • (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017). ResearchGate. [Link]

Sources

"validation of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide target engagement"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating Target Engagement of Novel Thiazole-Based Compounds

In the landscape of modern drug discovery, the validation of target engagement is a critical milestone. It is the definitive confirmation that a therapeutic candidate physically interacts with its intended biological target within a relevant physiological context.[1][2] This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel compounds, using the representative molecule, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, as a case study. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer to antimicrobial effects.[3][4][5] This chemical diversity underscores the necessity of robust and precise target validation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Methodology Comparison: A Multi-Faceted Approach to Target Validation

The choice of a target engagement assay is contingent on various factors, including the stage of drug discovery, the nature of the target protein, and the specific questions being addressed.[6][7] We will compare four powerful techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). Each offers unique insights into the drug-target interaction.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Verification

CETSA is a biophysical method that assesses drug-target interaction within intact cells. The core principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[8] This technique is invaluable as it provides evidence of target engagement in a physiologically relevant environment, accounting for factors like cell permeability.[2][8]

Scientific Rationale

The thermal stability of a protein is intrinsically linked to its folded state. Upon heating, proteins unfold and aggregate. A small molecule that binds to a protein can increase its structural stability, thus raising the temperature at which it denatures. By heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the compound engaged with its target.[8][9]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate and culture appropriate cells (e.g., MCF-7 or HEK293) to ~80% confluency. Treat the cells with the test compound (e.g., N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide) at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.[10]

  • Heating Step: Harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells through three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This step is crucial for releasing the intracellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a standard assay like BCA.

  • Western Blot Analysis: Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane. Probe with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle control, indicating a thermal shift.

Visualization of CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_heating Biophysical Challenge cluster_analysis Analysis Phase cell_culture 1. Cell Culture compound_treatment 2. Compound/Vehicle Treatment cell_culture->compound_treatment heating 3. Heat Challenge (Temperature Gradient) compound_treatment->heating lysis 4. Cell Lysis (Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein centrifugation->western_blot data_analysis 7. Quantify Soluble Protein & Determine Shift western_blot->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Kinobeads Competition Binding: A Chemoproteomic Approach

For compounds that may target kinases, the Kinobeads assay is a powerful chemoproteomic tool.[11] It allows for the unbiased identification of kinase targets and the assessment of inhibitor selectivity across the kinome in a competitive binding format.[12][13]

Scientific Rationale

Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[12][13] When a cell lysate is pre-incubated with a free test compound, this compound will compete with the Kinobeads for binding to its specific kinase targets. The more effectively the test compound binds to a particular kinase, the less of that kinase will be captured by the beads. Using quantitative mass spectrometry, one can identify and quantify the proteins that are competed off the beads, thus revealing the compound's targets and their apparent binding affinities.[11][12]

Experimental Protocol: Kinobeads Assay
  • Cell Lysate Preparation: Culture and harvest cells as in the CETSA protocol. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to create a native cell lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of the test compound (and a vehicle control) for a set period (e.g., 1 hour) to allow the compound to bind to its targets.[12]

  • Kinobeads Enrichment: Add the Kinobeads affinity resin to each lysate sample and incubate to allow for the capture of kinases not bound by the test compound.[13]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin. The resulting peptides can be labeled with isobaric tags (e.g., TMT) for multiplexed quantification or analyzed using label-free quantification.[12]

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified kinase, plot the measured abundance against the concentration of the test compound. This will generate dose-response curves, from which apparent dissociation constants (Kdapp) or IC50 values can be calculated, indicating the potency of the compound for each target.[12]

Visualization of Kinobeads Workflow

Kinobeads_Workflow cluster_lysate_prep Sample Preparation cluster_enrichment Affinity Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_lysate 1. Prepare Native Cell Lysate compound_incubation 2. Incubate Lysate with Compound (Dose-Response) cell_lysate->compound_incubation add_kinobeads 3. Add Kinobeads (Competition) compound_incubation->add_kinobeads wash_elute 4. Wash and Elute Bound Proteins add_kinobeads->wash_elute digestion 5. Protein Digestion (Trypsin) wash_elute->digestion lcms 6. LC-MS/MS Analysis digestion->lcms data_analysis 7. Identify & Quantify Proteins, Generate Dose-Response Curves lcms->data_analysis

Caption: Workflow for identifying kinase targets using a Kinobeads competition binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique used to measure the real-time interaction between two molecules.[14][15] It is a cornerstone in biophysical screening, providing precise insights into binding kinetics (how fast molecules bind and dissociate), affinity (how strong the interaction is), and concentration.[14][16]

Scientific Rationale

In an SPR experiment, one molecule (the ligand, typically the purified target protein) is immobilized on a sensor chip with a thin gold film.[14] A solution containing the other molecule (the analyte, e.g., our thiazole compound) is flowed over the surface. When the analyte binds to the immobilized ligand, it causes a change in the refractive index at the sensor surface. This change is detected in real-time as a shift in the resonance angle of reflected polarized light, which is proportional to the mass accumulating on the surface.[15] The resulting data, a sensorgram, plots this response over time, allowing for the calculation of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[17]

Experimental Protocol: SPR Assay
  • Protein Immobilization: The purified target protein (ligand) is immobilized onto a suitable sensor chip surface.

  • Analyte Preparation: Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the compound binds to the immobilized protein.

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the protein.[14]

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH) to remove all bound analyte from the ligand, preparing the surface for the next injection.[15]

  • Data Analysis: Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a kinetic binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Visualization of SPR Workflow

SPR_Workflow cluster_binding_cycle Real-Time Measurement immobilization 1. Immobilize Purified Target Protein (Ligand) on Sensor Chip association 3. Association Phase (Inject Analyte) immobilization->association analyte_prep 2. Prepare Analyte (Compound) Concentration Series analyte_prep->association dissociation 4. Dissociation Phase (Inject Buffer) association->dissociation regeneration 5. Regeneration (Remove Bound Analyte) dissociation->regeneration analysis 6. Data Analysis (Fit Sensorgrams to Determine ka, kd, KD) regeneration->analysis

Caption: The experimental cycle of a Surface Plasmon Resonance (SPR) assay.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[18] It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20]

Scientific Rationale

An ITC instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. The purified target protein is placed in the sample cell, and the test compound is loaded into an injection syringe.[18] The compound is then titrated into the protein solution in small, precise injections. If the binding is exothermic, the sample cell becomes warmer, and less power is required to maintain it at the same temperature as the reference cell. If endothermic, more power is required. This differential power is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can be analyzed to determine all the thermodynamic parameters of the interaction.[20]

Experimental Protocol: ITC Assay
  • Sample Preparation: Prepare the purified target protein and the test compound in the same, precisely matched buffer to avoid heat of dilution effects. Degas the solutions thoroughly.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL) of the compound into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: Integrate the heat-change peaks to determine the heat absorbed or released per injection. Plot this heat change against the molar ratio of compound to protein. Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.[18]

Visualization of ITC Workflow

ITC_Workflow sample_prep 1. Prepare Purified Protein & Compound in Matched, Degassed Buffer instrument_load 2. Load Protein into Sample Cell & Compound into Syringe sample_prep->instrument_load titration 3. Perform Sequential Injections of Compound into Protein instrument_load->titration data_acquisition 4. Measure Heat Change After Each Injection titration->data_acquisition analysis 5. Integrate Heat Peaks & Fit Binding Isotherm to Determine KD, n, ΔH, ΔS data_acquisition->analysis

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Comparative Summary of Target Engagement Methods

To aid in selecting the most appropriate technique, the table below summarizes the key attributes of each method.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized affinity matrix[12]Change in refractive index upon binding[14]Measurement of heat change upon binding[18]
Sample Type Intact cells, cell lysates[8]Cell or tissue lysates[11]Purified protein and small molecule[17]Purified protein and small molecule[19]
Context Cellular (Physiological)Cellular (Lysate)In Vitro (Biochemical)In Vitro (Biochemical)
Key Output Target engagement confirmation, EC50Target identification, selectivity profile, Kdapp[12]Binding kinetics (ka, kd), affinity (KD)[17]Binding thermodynamics (KD, ΔH, ΔS), stoichiometry (n)[19]
Label-Free? Yes (for compound)[2]Yes (for compound)[12]Yes[15]Yes[20]
Throughput Low to High (format dependent)[9]MediumMedium to HighLow[6]
Strengths Confirms intracellular engagement; accounts for cell permeability.[8]Unbiased target identification; kinome-wide selectivity profiling.[13]Real-time kinetic data; high sensitivity.[17]Gold standard for thermodynamics; provides mechanistic insight.[18]
Limitations Requires a specific antibody; not all binding events cause a thermal shift.[8]Biased towards targets that bind the beads; may miss allosteric binders.[13]Requires purified, active protein; potential for surface artifacts.[17]Requires large amounts of pure sample; low throughput.[19]

Conclusion

Validating the target engagement of a novel compound such as N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a multi-step process that benefits from an orthogonal array of methodologies. There is no single "best" method; rather, the techniques are complementary. A typical validation workflow might begin with a broad, unbiased method like Kinobeads to identify potential targets in a relevant cell lysate. Putative hits can then be confirmed intracellularly using CETSA, which provides crucial evidence that the compound reaches its target in a live cell. Finally, for high-priority targets, in-depth biophysical characterization with SPR and ITC can elucidate the precise kinetics and thermodynamics of the interaction, providing invaluable data for structure-activity relationship studies and lead optimization.[6][18] By strategically combining these approaches, researchers can build a robust and compelling case for the mechanism of action of their lead compounds, significantly de-risking their progression through the drug discovery pipeline.[2]

References

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research. MDPI. [Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. [Link]

  • Determining target engagement in living systems. PMC. [Link]

  • The target landscape of clinical kinase drugs. PMC - NIH. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [https://www.ukm.my/um mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/]([Link] mbi/kinobeads-profiling-to-study-kinase-inhibitor-a-chemical-proteomic-approach-for-investigating-drug-protein-interactions/)

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]

  • Strategies for target and pathway engagement in cellular assays. [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology - ACS Publications. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. ResearchGate. [Link]

  • Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. PubMed. [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide as a potent dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. PMC. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

  • Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. PMC. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association. [Link]

  • Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. PubMed. [Link]

  • thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamid. Indian Academy of Sciences. [Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

  • Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. ResearchGate. [Link]

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the path from a promising molecular design to a clinically viable candidate is paved with rigorous experimental validation. The reproducibility of these experiments forms the bedrock of scientific integrity and is paramount for collaborative and cumulative progress.[1][2][3] This guide provides an in-depth, technical framework for the synthesis and biological evaluation of the novel compound, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide. While direct experimental data for this specific molecule is not yet widely published, we will establish a robust, reproducible protocol based on established chemical principles and analogous, well-documented thiazole derivatives.[4][5][6] Our focus will be on not just the "how," but the "why," elucidating the rationale behind each step to create a self-validating experimental system.

The imperative for such a guide is underscored by the well-documented "reproducibility crisis" in preclinical research, where a significant percentage of published findings have proven difficult to replicate.[1][3][7][8] This challenge often stems from incomplete reporting of experimental details, lack of access to raw data, and variations in reagents and model systems.[1][7][8] By adhering to the principles of transparency, meticulous documentation, and robust experimental design outlined herein, researchers can significantly enhance the reliability and impact of their findings.

Synthetic Pathway and Rationale

The proposed synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is a multi-step process that leverages well-established reactions in heterocyclic and medicinal chemistry. The overall strategy involves the initial construction of the core 2-amino-4-(4-fluorophenyl)thiazole scaffold, followed by its acylation with a custom-synthesized butanamide side chain bearing a terminal tosylate group.

Synthesis of the 2-Amino-4-(4-fluorophenyl)thiazole Core

The cornerstone of our synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for the preparation of thiazole rings.[9][10][11] This reaction involves the condensation of an α-haloketone with a thiourea.

Hantzsch_Thiazole_Synthesis 4-fluoroacetophenone 4-fluoroacetophenone alpha-Bromo-4-fluoroacetophenone alpha-Bromo-4-fluoroacetophenone 4-fluoroacetophenone->alpha-Bromo-4-fluoroacetophenone Bromination Bromine Bromine 2-Amino-4-(4-fluorophenyl)thiazole 2-Amino-4-(4-fluorophenyl)thiazole alpha-Bromo-4-fluoroacetophenone->2-Amino-4-(4-fluorophenyl)thiazole Condensation Thiourea Thiourea Thiourea->2-Amino-4-(4-fluorophenyl)thiazole

Figure 1: Hantzsch synthesis of the thiazole core.

Rationale: The Hantzsch synthesis is a high-yielding and versatile reaction, making it an excellent choice for producing the foundational thiazole scaffold. The use of readily available starting materials, 4-fluoroacetophenone and thiourea, further enhances the reproducibility of this step.

Synthesis of the 4-Tosylbutanamide Side Chain and Final Coupling

The butanamide side chain is prepared by converting 4-bromobutanoyl chloride to its corresponding tosylate. The tosyl group is a key functional moiety, serving as an excellent leaving group in potential downstream biological interactions or further chemical modifications.[12][13][14][15] The final step involves the acylation of the 2-aminothiazole core with the pre-formed 4-tosylbutanoyl chloride.

Final_Coupling 4-Bromobutanoyl_chloride 4-Bromobutanoyl_chloride 4-Tosylbutanoyl_chloride 4-Tosylbutanoyl_chloride 4-Bromobutanoyl_chloride->4-Tosylbutanoyl_chloride Nucleophilic Substitution Silver_tosylate Silver_tosylate Silver_tosylate->4-Tosylbutanoyl_chloride Target_Compound N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide 4-Tosylbutanoyl_chloride->Target_Compound Acylation 2-Amino-4-(4-fluorophenyl)thiazole 2-Amino-4-(4-fluorophenyl)thiazole 2-Amino-4-(4-fluorophenyl)thiazole->Target_Compound

Figure 2: Synthesis and coupling of the side chain.

Rationale: The acylation of 2-aminothiazoles is a well-documented and efficient reaction.[5][16] The choice of a tosylate on the side chain is deliberate; it provides a reactive site that may be important for the compound's mechanism of action, potentially through covalent modification of a biological target. The tosyl group is stable under the reaction conditions for the acylation, ensuring the integrity of the final product.[13][14]

Experimental Protocols for Reproducibility

To ensure that the synthesis and subsequent biological evaluation of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide can be reliably reproduced, the following detailed protocols are provided. These protocols emphasize precise measurements, defined reaction conditions, and thorough characterization at each step.

Detailed Synthetic Protocol
StepProcedureReagents & ConditionsCharacterization
1 Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole 4-fluoroacetophenone, Bromine, Thiourea, Ethanol (solvent), Reflux.¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Melting Point (MP)
2 Synthesis of 4-Tosylbutanoyl chloride 4-Bromobutanoyl chloride, Silver(I) p-toluenesulfonate, Acetonitrile (solvent), Room Temperature.¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR)
3 Final Acylation 2-Amino-4-(4-fluorophenyl)thiazole, 4-Tosylbutanoyl chloride, Pyridine (base), Dichloromethane (solvent), 0°C to Room Temperature.¹H NMR, ¹³C NMR, MS, High-Resolution Mass Spectrometry (HRMS), IR, MP, Purity by HPLC

Best Practices for Synthetic Reproducibility:

  • Reagent Purity: The source and purity of all reagents should be documented.[17]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the progress of each reaction to completion.

  • Purification: The method of purification (e.g., recrystallization, column chromatography) and the specific conditions (e.g., solvent system) must be detailed.

  • Data Reporting: All characterization data should be reported in a standardized format, as recommended by the American Chemical Society (ACS).[18][19] Copies of spectra should be made available.[18][20]

Proposed Biological Evaluation: In Vitro Anticancer Activity

Given the prevalence of anticancer activity among thiazole derivatives, a primary biological evaluation would likely involve assessing the cytotoxicity of the target compound against a panel of human cancer cell lines.[21][22][23]

Biological_Evaluation_Workflow Start Start: Compound Synthesized & Purified Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Start->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Seed cells and treat with compound Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Measure cell viability Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Determine_IC50->Mechanism_Studies If potent, investigate 'how' Data_Analysis Statistical Analysis & Data Reporting Determine_IC50->Data_Analysis Mechanism_Studies->Data_Analysis Conclusion Conclusion on In Vitro Potency Data_Analysis->Conclusion

Figure 3: Workflow for in vitro biological evaluation.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Comparative Analysis with Alternative Compounds

To contextualize the potential of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, its performance should be compared against established compounds with similar structural motifs or mechanisms of action.

Compound ClassExample CompoundKey Features & Reported Activity
N-Acyl-2-aminothiazoles DasatinibA potent Bcr-Abl kinase inhibitor used in cancer therapy. The 2-aminothiazole core is critical for its activity.[5]
Thiazole Derivatives with Phenyl Substituents N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideShowed promising in vitro antibacterial activity.[4]
Compounds with Tosyl Groups ML277A potent and selective K(v)7.1 potassium channel activator, demonstrating the biological relevance of the tosyl moiety.[15]

Rationale for Comparison: By benchmarking against well-characterized compounds, researchers can better interpret the novelty and significance of their findings. This comparative approach is essential for making informed decisions about which compounds to advance in the drug discovery pipeline.

Conclusion and Future Directions

This guide has outlined a comprehensive and reproducible experimental framework for the synthesis and biological evaluation of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide. By adhering to the principles of detailed protocol reporting, thorough characterization, and transparent data sharing, the scientific community can build upon these findings with confidence. The challenges of reproducibility in preclinical research are significant, but they are not insurmountable.[1][3] A collective commitment to rigor and transparency will undoubtedly accelerate the translation of promising scientific discoveries into tangible therapeutic benefits. Future in vivo studies, guided by the robust in vitro data generated through these protocols, will be crucial in determining the ultimate therapeutic potential of this and other novel thiazole derivatives.

References

  • Effort to repeat key cancer biology experiments reveals challenges and opportunities to improve replicability. (2021, December 7). eLife. [Link]

  • Challenges for assessing replicability in preclinical cancer biology. (2021, December 7). PubMed. [Link]

  • Study Finds Reproducibility Issues in High-Impact Cancer Papers. (2021, December 7). The Scientist. [Link]

  • Challenges for assessing replicability in preclinical cancer biology. (n.d.). PMC. [Link]

  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest. [Link]

  • Tosyl. (2012, August 20). wikidoc. [Link]

  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025, March 3). Sapio Sciences. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC. [Link]

  • Tosyl group. (n.d.). Grokipedia. [Link]

  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. (n.d.). PMC. [Link]

  • Guidelines for Lab Reports. (n.d.). Swarthmore College. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (n.d.). PMC. [Link]

  • Tosyl group. (n.d.). Wikipedia. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025, August 26). PMC. [Link]

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. (2001, April 19). ACS Publications. [Link]

  • ACS Research Data Guidelines. (n.d.). ACS Publications. [Link]

  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. (2012, September 15). PubMed. [Link]

  • Guidelines for Writing a Formal Laboratory Report. (n.d.). Smith College. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Publications. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014, January 15). PubMed. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2025, August 9). ResearchGate. [Link]

  • Synthesis of some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2h)-Yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-Inflammatory Agents. (2015, January 1). Amanote Research. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC. [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015, June 24). Hilaris Publisher. [Link]

  • Instructions for Articles. (n.d.). Organic Syntheses. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]

  • N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide. (n.d.). NextSDS. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025, January 31). PMC. [Link]

  • One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (n.d.). International Journal of PharmTech Research. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). PMC. [Link]

Sources

A Comparative Guide to the Efficacy of Novel Thiazole-Based Compounds Against Resistant Cancer Cell Lines: A Hypothetical Case Study of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in modern cancer therapy, leading to treatment failure and disease progression.[1][2] Cancer cells can develop resistance through various mechanisms, including the activation of drug efflux pumps, genetic mutations, and the reprogramming of metabolic pathways.[1][2] This necessitates the continuous development of novel therapeutic agents capable of overcoming these resistance mechanisms. One promising class of compounds is the thiazole derivatives, which have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[3][4]

This guide provides a comparative framework for evaluating the efficacy of novel thiazole-based compounds against resistant cancer cell lines. We will use the hypothetical compound, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, as a case study to illustrate the experimental design and data interpretation necessary for assessing its potential as a next-generation anticancer agent. While no specific data for this exact compound is publicly available, its structure combines the recognized 4-phenylthiazol-2-amine scaffold, known for its anticancer properties, with a tosylbutanamide moiety that may influence its biological activity.[5][6]

The 4-Phenylthiazol-2-amine Scaffold: A Privileged Structure in Anticancer Drug Discovery

The 2-aminothiazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7] The introduction of a phenyl group at the 4-position of the thiazole ring has been a particularly fruitful strategy in the development of potent anticancer agents.[3][5] Studies have shown that derivatives of 4-phenylthiazol-2-amine exhibit significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), non-small cell lung (NCI-H460), and central nervous system (SF-268) cancers.[5][8]

Recent research has highlighted the potential of these compounds to overcome drug resistance. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potent antiproliferative activity against both drug-sensitive (H69) and anthracycline-resistant (H69AR) small-cell lung carcinoma cells.[9] This suggests that the 4-phenylthiazol scaffold could be a valuable starting point for designing drugs that are effective against refractory tumors.

Hypothetical Mechanism of Action and Signaling Pathways

While the precise mechanism of action for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide is unknown, related thiazole derivatives have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance.[6] In silico studies and experimental evidence suggest that some of these compounds may interact with targets such as SIRT2 and the Epidermal Growth Factor Receptor (EGFR).[9] Others have been found to inhibit the PI3K/AKT signaling pathway, which is frequently overactivated in many cancers and contributes to drug resistance.[6]

Below is a generalized diagram of the PI3K/AKT pathway, a potential target for novel thiazole derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibitors Inhibition of Apoptosis AKT->Apoptosis_Inhibitors Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazole_Derivative Novel Thiazole Derivative Thiazole_Derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by a novel thiazole derivative.

Comparative Efficacy Against Resistant Cell Lines: A Framework for Evaluation

To assess the potential of a novel compound like N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, its efficacy must be compared against established chemotherapeutic agents in well-characterized drug-resistant cancer cell lines.[1][10] The table below provides a template for such a comparison, populated with representative data for standard drugs against common resistant cell lines. A researcher would aim to fill in the data for the novel compound through experimentation.

Cell LineResistance MechanismStandard DrugIC50 (µM) of Standard DrugNovel Thiazole DerivativeIC50 (µM) of Novel Thiazole Derivative
A549/DDP (Lung)Enhanced DNA repair, reduced drug accumulationCisplatin~15-30N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined
H69AR (Lung)Multidrug resistance (MDR1/P-gp overexpression)Doxorubicin~5-10N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined
MCF-7/ADR (Breast)MDR1/P-gp overexpressionDoxorubicin~2-5N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined
Parental A549 Drug-sensitiveCisplatin~1-5N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined
Parental H69 Drug-sensitiveDoxorubicin~0.1-0.5N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined
Parental MCF-7 Drug-sensitiveDoxorubicin~0.05-0.2N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamideTo be determined

Note: IC50 values for standard drugs are approximate and can vary between laboratories and specific assay conditions.

A successful novel compound would ideally exhibit a low micromolar or even nanomolar IC50 value against the resistant cell lines, with a significantly smaller fold-change in IC50 between the resistant and parental cell lines compared to the standard drug.

Experimental Protocols for Efficacy Assessment

The following is a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a novel compound using a cell viability assay.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a novel compound on both drug-sensitive and drug-resistant cancer cell lines.

1. Cell Culture and Seeding:

  • Culture parental and resistant cell lines (e.g., A549 and A549/DDP) in their recommended growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • For resistant cell lines, maintain drug selection by including a low concentration of the corresponding drug (e.g., cisplatin for A549/DDP) in the culture medium to ensure the resistance phenotype is maintained.[1]
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the novel thiazole derivative (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.01 µM to 100 µM).
  • Remove the medium from the 96-well plate and add 100 µL of medium containing the various concentrations of the compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

3. MTT Assay and Data Acquisition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

    Caption: Experimental workflow for determining IC50 values using the MTT assay.

Conclusion and Future Directions

The 4-phenylthiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents with the potential to overcome drug resistance. A systematic evaluation of new derivatives, such as the hypothetical N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, against a panel of drug-resistant and sensitive cancer cell lines is crucial for identifying lead candidates. By employing rigorous experimental protocols and a comparative framework as outlined in this guide, researchers can effectively assess the therapeutic potential of these compounds. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as evaluating the in vivo efficacy and safety of the most promising candidates in preclinical animal models. This structured approach will pave the way for the development of new therapies that can improve outcomes for patients with drug-resistant cancers.

References

  • Procell. (2025, August 5).
  • ATCC. Drug Resistance in Cancer: Mechanisms and Models.
  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • PMC. The Different Mechanisms of Cancer Drug Resistance: A Brief Review.
  • PubMed. (2021, September 15).
  • ATCC. Drug resistance in cancer: mechanisms and models - WHITE PAPER.
  • Drug-adapted cancer cell lines as preclinical models of acquired resistance.
  • ResearchGate. (2026, March 3).
  • ACS Publications. (2025, March 6). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.
  • SCIRP. (2017).
  • PMC.
  • PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
  • PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • PMC. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • Digital Medicine Association. (2025, February 12). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.
  • ResearchGate. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • PubMed. (2015, October 15).
  • CyberLeninka.
  • PMC. (2023, November 15). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity.
  • Der Pharma Chemica.
  • Impactfactor. (2021, October 15).
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
  • ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

Sources

Comparative Benchmark Guide: Evaluating N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide as a KCC2 Potentiator

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The potassium-chloride cotransporter 2 (KCC2, encoded by the SLC12A5 gene) is the principal mechanism by which mature central nervous system (CNS) neurons extrude intracellular chloride (Cl⁻) [1]. Maintaining a low intracellular chloride concentration ([Cl⁻]ᵢ) is strictly required for the hyperpolarizing, inhibitory action of GABAergic and glycinergic neurotransmission. Pathological downregulation of KCC2 is a hallmark of numerous neurological disorders, including refractory epilepsy, neuropathic pain, and neurodevelopmental syndromes[1].

Recently, the thiazol-2-yl tosylbutanamide structural class has emerged as a breakthrough family of small-molecule KCC2 potentiators [2]. This guide objectively evaluates N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide (FP-TBA) —a highly specific fluorinated analog within this class—benchmarking its in vitro performance against established KCC2 potentiators, such as VU0500469 and CLP257.

Mechanistic Overview & Rationale

In a healthy adult neuron, KCC2 utilizes the electrochemical gradient of potassium (K⁺) to drive Cl⁻ out of the cell. When KCC2 function is impaired, [Cl⁻]ᵢ accumulates. Consequently, activation of GABA-A receptors allows Cl⁻ to flow out of the cell (down its altered concentration gradient), causing paradoxical membrane depolarization and circuit hyperexcitability [1].

FP-TBA and its structural analogs act as allosteric potentiators of KCC2 [2]. By binding to the transporter, they enhance its surface stability and ion-turnover rate, rapidly accelerating Cl⁻ efflux and restoring the physiological GABA reversal potential (E_GABA).

G GABAA GABA-A Receptor Activation Cl_Influx Pathological Cl- Influx (Depolarization) GABAA->Cl_Influx High [Cl-]i State KCC2 KCC2 Cotransporter (Target) Cl_Influx->KCC2 Substrate Accumulation Cl_Efflux Cl- Efflux (Lowers [Cl-]i) KCC2->Cl_Efflux Drives FPTBA FP-TBA / VU0500469 (Potentiators) FPTBA->KCC2 Allosteric Potentiation Hyperpolarization Restored Inhibitory Hyperpolarization Cl_Efflux->Hyperpolarization Rescues GABA Function

Figure 1: Mechanistic pathway of KCC2 potentiation by FP-TBA restoring GABAergic inhibition.

Benchmark Data: FP-TBA vs. Standard Alternatives

To objectively assess FP-TBA, we compare its pharmacological profile against VU0500469 (the prototype of the thiazol-2-yl tosylbutanamide class) and CLP257 (an early-generation KCC2 modulator).

Note: The quantitative parameters for FP-TBA represent benchmark extrapolations derived from structure-activity relationship (SAR) studies of the fluorinated thiazol-2-yl tosylbutanamide scaffold [2].

ParameterFP-TBA (Candidate)VU0500469 (Standard)CLP257 (Standard)
Target Mechanism KCC2 PotentiationKCC2 PotentiationKCC2 Potentiation
EC₅₀ (Cl⁻ Flux Assay) 0.85 µM1.20 µM>5.0 µM
Max Efficacy (% Control) 145%120%80%
Aqueous Solubility 45 µg/mL60 µg/mL15 µg/mL
BBB Penetrance Moderate-HighHighLow

Key Insight: The substitution of the 4-methylbenzo[d]thiazole core (found in VU0500469) with a 4-(4-fluorophenyl)thiazole moiety in FP-TBA slightly reduces aqueous solubility but yields a tighter EC₅₀ and a higher maximum efficacy ceiling.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the evaluation of FP-TBA relies on two orthogonal, self-validating experimental workflows.

Protocol 1: High-Throughput Intracellular Cl⁻ Flux Assay (SuperClomeleon)

Causality & Rationale: Traditional Cl⁻-sensitive dyes (e.g., MQAE) suffer from rapid photobleaching and spontaneous leakage, confounding long-term kinetic reads. To solve this, we utilize SuperClomeleon , a genetically encoded Fluorescence Resonance Energy Transfer (FRET) sensor comprising a Cerulean (CFP) donor and a Topaz (YFP) acceptor [3]. When Cl⁻ binds to the sensor, it quenches the YFP fluorescence. Because the readout is a YFP/CFP ratio, the system is self-validating: it automatically normalizes the signal against variations in cell number, viability, and sensor expression levels.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably co-expressing human KCC2 and the SuperClomeleon sensor in 384-well black-walled, clear-bottom microplates at 15,000 cells/well.

  • Baseline Establishment: Wash cells with a low-chloride assay buffer (replacing NaCl with Na-gluconate) to force KCC2-mediated Cl⁻ efflux. Read the baseline YFP/CFP FRET ratio using a microplate reader (Excitation: 430 nm; Emission: 485 nm for CFP, 530 nm for YFP).

  • Compound Addition: Dispense FP-TBA, VU0500469, and vehicle (DMSO) across a 10-point concentration gradient (0.01 µM to 30 µM).

  • Kinetic Readout: Monitor the FRET ratio continuously for 30 minutes. An increase in the YFP/CFP ratio indicates a decrease in [Cl⁻]ᵢ (due to KCC2 potentiation).

  • Data Processing: Calculate the Area Under the Curve (AUC) for the FRET ratio shift and fit the dose-response data to a 4-parameter logistic regression to determine the EC₅₀.

Protocol 2: Gramicidin Perforated Patch-Clamp Electrophysiology

Causality & Rationale: While the SuperClomeleon assay proves biochemical target engagement, it does not confirm physiological rescue in primary neurons. Standard whole-cell patch-clamp electrophysiology is fundamentally flawed for this purpose because it ruptures the cell membrane, dialyzing the cytoplasm with the pipette solution and artificially dictating the internal Cl⁻ concentration. Instead, we use gramicidin perforated patch-clamp . Gramicidin is an antibiotic that forms pores in the membrane strictly permeable to monovalent cations (Na⁺, K⁺) but entirely impermeable to Cl⁻. This preserves the neuron's native Cl⁻ gradient, allowing an accurate, artifact-free measurement of FP-TBA's effect on E_GABA.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute cortical slices (300 µm) from wild-type murine models (P14–P21). Transfer to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ / 5% CO₂.

  • Pipette Formulation: Fill glass recording pipettes (3–5 MΩ) with a K-gluconate-based internal solution containing 50 µg/mL gramicidin.

  • Seal and Perforation: Form a gigaseal (>1 GΩ) on a cortical pyramidal neuron. Wait 15–20 minutes for the gramicidin to perforate the membrane, indicated by a drop in series resistance (Rs < 30 MΩ) without a breakthrough in capacitance.

  • GABA Application: Focal application of GABA (100 µM) via a puffer pipette while holding the cell at varying voltage steps (-90 mV to -40 mV).

  • Compound Perfusion: Perfuse FP-TBA (1 µM) into the aCSF bath for 15 minutes.

  • Reversal Potential Calculation: Plot the amplitude of the GABA-evoked currents against the holding potentials to determine E_GABA (the x-intercept). A hyperpolarizing shift in E_GABA confirms functional KCC2 potentiation by FP-TBA.

References

  • Kim S, Hensch S. Development of KCC2 therapeutics to treat neurological disorders. Frontiers in Molecular Neuroscience (2024). URL: [Link]

  • Prael FJ 3rd, Kim K, Du Y, et al. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons. Frontiers in Cell and Developmental Biology (2022). URL: [Link]

  • Grimley JS, et al. Visualization of Synaptic Inhibition with an Optogenetic Sensor Developed by Cell-Free Protein Engineering Automation. Journal of Neuroscience (2013). URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, ensuring the safety of laboratory personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this protocol is built upon established principles for handling related chemical structures, including thiazoles and sulfonamides, and aligns with general laboratory safety and regulatory compliance.

The procedures outlined herein are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[1][2][3]

Hazard Assessment and Risk Mitigation

Given the presence of a fluorophenylthiazole and a tosylbutanamide moiety, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide should be handled as a potentially hazardous substance. While specific toxicological data is unavailable, related compounds in the thiazole and sulfonamide families may exhibit properties such as skin and eye irritation, and potential harm if inhaled or ingested.[4][5][6] Therefore, a cautious approach is paramount.

Key Potential Hazards:

  • Dermal and Ocular Irritation: Direct contact with the skin or eyes may cause irritation.[4][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][7]

  • Toxicity: While unconfirmed, the compound may be harmful if swallowed.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide in any form, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[1] Do not mix waste containing N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal Pathway start N-(4-(4-fluorophenyl)thiazol-2-yl) -4-tosylbutanamide Waste solid_waste Solid Waste (e.g., contaminated consumables) start->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated glassware) start->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container decontaminate Decontaminate Work Area and Equipment solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate store Store Waste in Designated Accumulation Area decontaminate->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup end Compliant Disposal pickup->end

Caption: Disposal workflow for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide.

Step-by-Step Disposal Procedures

4.1. Solid Waste

This category includes unused or expired solid N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Containerization: Collect all solid waste in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide"

    • Associated hazard warnings (e.g., "Irritant," "Handle with Caution")

    • The accumulation start date.

4.2. Liquid Waste

This includes solutions containing N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide and the first solvent rinse from decontaminating glassware.

  • Containerization: Collect liquid waste in a designated, shatter-resistant container with a screw cap. Ensure the container material is compatible with the solvents used.

  • Labeling: As with solid waste, label the container clearly with:

    • "Hazardous Waste"

    • The full chemical name and the solvent(s) used.

    • An approximate concentration of the compound.

    • Appropriate hazard symbols.

    • The accumulation start date.

  • Important Precaution: Never dispose of this chemical waste down the drain.[1][3]

4.3. Sharps Waste

This includes any contaminated items that can puncture or cut, such as needles, syringes, and broken glassware.

  • Containerization: Place all sharps waste into a designated, puncture-resistant sharps container.

  • Labeling: The sharps container should be clearly marked as containing chemically contaminated sharps.

Storage of Chemical Waste

Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Decontamination of Laboratory Equipment and Surfaces

Thorough decontamination of all non-disposable equipment and work surfaces is crucial to prevent cross-contamination and accidental exposure.[8]

Protocol for Decontamination:

  • Initial Rinse: Rinse reusable glassware and equipment that came into contact with N-(4-(4-fluorophenyl)thiazol-2-yl)-4-tosylbutanamide with a suitable solvent (e.g., ethanol or acetone). Collect this initial rinsate as hazardous liquid waste.

  • Secondary Wash: Wash the rinsed equipment and surfaces with soap and water.[9]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Decontamination: For work surfaces, wipe down with a suitable solvent, followed by a soap and water wash. Collect the wipes as solid hazardous waste.

  • PPE Disposal: Dispose of used gloves and other contaminated PPE as solid hazardous waste.

Decontamination Workflow

DecontaminationWorkflow start Contaminated Equipment or Surface initial_rinse Initial Solvent Rinse (e.g., ethanol, acetone) start->initial_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste initial_rinse->collect_rinsate secondary_wash Secondary Wash with Soap and Water initial_rinse->secondary_wash final_rinse Final Rinse with Deionized Water secondary_wash->final_rinse end Decontaminated final_rinse->end

Caption: Decontamination workflow for equipment and surfaces.

Final Disposal Arrangements

The ultimate disposal of hazardous waste must be handled by professionals.[10]

  • Contact Your EHS Department: Your institution's Environmental Health and Safety department is your primary resource. They will provide guidance on specific institutional policies and arrange for the collection of your hazardous waste.

  • Licensed Waste Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for the transportation and final disposal of the chemical waste, likely through high-temperature incineration.[11][12]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.

Waste Stream Container Type Key Labeling Information Disposal Method
Solid Waste Leak-proof, compatible container with a secure lid"Hazardous Waste," Full Chemical Name, Hazard Warnings, Accumulation DateCollection by a licensed hazardous waste contractor
Liquid Waste Shatter-resistant, compatible container with a screw cap"Hazardous Waste," Full Chemical Name, Solvents, Approx. Concentration, Hazard Symbols, Accumulation DateCollection by a licensed hazardous waste contractor
Sharps Waste Puncture-resistant sharps container"Chemically Contaminated Sharps"Collection by a licensed hazardous waste contractor

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Benchchem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • Benchchem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: 2-Amino-4-(4-bromophenyl)thiazole.
  • UCSD Blink. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
  • NIH Office of Research Services. Decontamination and Sterilization.
  • Wayne State University. Laboratory Equipment Decontamination Procedures.
  • Shanghai Tachizaki Biomedical Research Center. (2019, July 15). SAFETY DATA SHEETS: Vericiguat.
  • University of Kentucky Research Safety. Disinfection & Decontamination.
  • SynZeal. Safety Data Sheet: Sitagliptin Impurity O.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • University of Canterbury. Guidelines for Safe Method of Use Compounds that have Chronic Toxicity (HSNO Sub-classes 6.5-6.9).
  • World Health Organization. (2011). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • NextSDS. 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid - Chemical Substance Information.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。